2,3,4,5-Tetrafluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUZGUMMQYQHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370108 | |
| Record name | 2,3,4,5-Tetrafluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53072-18-7 | |
| Record name | 2,3,4,5-Tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53072-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrafluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrafluorobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2,3,4,5-Tetrafluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,5-Tetrafluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of fluorine atoms significantly influences the compound's chemical and physical characteristics, enhancing thermal stability and modifying electron density.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its application in organic synthesis and material science.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| CAS Number | 53072-18-7 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Melting Point | ~10-12 °C | [2] |
| Boiling Point | ~180 °C | [2] |
| Density | 1.51 g/cm³ | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Solubility | Soluble in organic solvents such as ether and alcohol. | [2] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property for assessing the purity of a compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating bath (oil or metal block)
Procedure:
-
A small amount of the solid sample is introduced into a capillary tube and packed down to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating bath.
-
The bath is heated slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[3]
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil
Procedure:
-
A few drops of the liquid sample are placed into a small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is heated gently.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
Density Determination (Pycnometer or Graduated Cylinder Method)
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
-
The container is filled with the liquid sample to a calibrated mark (for a pycnometer) or a specific volume is added (for a graduated cylinder).
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.
Apparatus:
-
Abbe refractometer
-
Dropper
-
Light source (if not built-in)
-
Constant temperature water bath (for precise measurements)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed and the light source is adjusted to illuminate the field of view.
-
The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Synthesis Workflow
This compound can be synthesized from 2,3,4,5-tetrafluorobenzoic acid. The process involves the conversion of the carboxylic acid to an acid chloride, followed by reduction. A patent describes a method where 2,3,4,5-tetrafluorobenzoic acid is first reacted with thionyl chloride to form 2,3,4,5-tetrafluorobenzoyl chloride. This intermediate is then reduced using sodium borohydride to yield the final product, this compound.[4]
Caption: Synthesis of this compound.
References
2,3,4,5-Tetrafluorobenzyl alcohol chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,5-Tetrafluorobenzyl alcohol, a key fluorinated intermediate in organic synthesis. Its unique electronic properties make it a valuable building block in the development of novel pharmaceuticals and advanced materials. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.
Chemical Structure and Identity
This compound is an aromatic alcohol characterized by a benzyl group substituted with four fluorine atoms on the phenyl ring.
Chemical Structure:
CAS Number: 53072-18-7[1][2][3][4][5]
Molecular Formula: C₇H₄F₄O[1][4]
IUPAC Name: (2,3,4,5-Tetrafluorophenyl)methanol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Weight | 180.1 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |
| Purity | ≥ 98% (by GC) | [1][5] |
| Density | 1.51 g/mL at 25°C | [1][5] |
| Boiling Point | 198-202 °C | [3] |
| Melting Point | 10-12 °C | [3] |
| Refractive Index | n20/D 1.456 | [3] |
| Solubility | Soluble in organic solvents such as ether and alcohol. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a reduction to the alcohol.
Experimental Protocol
The following protocol is adapted from a patented synthesis method.[2]
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride
-
To a reaction vessel, add 50g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid and 150 mL of thionyl chloride.
-
Add 3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to 70°C and maintain a reflux. The reaction is considered complete when the solution becomes clear and gas evolution ceases.
-
After the reaction, recover the excess thionyl chloride by atmospheric distillation.
-
The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation to yield a colorless oily product (yield: 99%).[2]
Step 2: Synthesis of this compound
-
In a 500 mL four-necked flask, add 4.16 g (0.11 mol) of sodium borohydride (NaBH₄) and 10 g of ethylene glycol dimethyl ether.
-
Heat the mixture to 78-80°C under a nitrogen atmosphere and maintain a reflux for 3 hours to activate the sodium borohydride.
-
After activation, cool the mixture to 20-30°C and add 300 g of water, stirring until the solid is dissolved.
-
Cool the solution to 5°C.
-
Under a nitrogen atmosphere, slowly add 54.1 g of 2,3,4,5-tetrafluorobenzoyl chloride dropwise. The reaction is exothermic, and gas and solid will be generated. Control the reaction temperature between 5-15°C. The addition should take approximately 3 hours.
-
After the addition is complete, maintain the temperature for an additional hour.
-
Add 100 g of dichloromethane and stir for 10 minutes.
-
Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with 50 g of dichloromethane.
-
Combine the filtrates and separate the organic layer.
-
Recover the dichloromethane by distillation to obtain the final product, this compound.
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 2,3,4,5-Tetrafluorobenzoic acid.
Caption: Synthesis pathway of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate with several applications in scientific research and industrial processes:
-
Synthesis of Fluorinated Compounds: It serves as a crucial precursor in the synthesis of various fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms.[1][5]
-
Development of Specialty Chemicals: This compound is utilized in the production of specialty chemicals that require high thermal stability and specific electronic properties, making it valuable in the materials science and electronics sectors.[1][5]
-
Analytical Chemistry: It can be employed as a derivatizing agent in analytical techniques to enhance the detection and quantification of various analytes within complex mixtures.[5]
The presence of the tetrafluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule, making this alcohol a valuable scaffold for medicinal chemists in the design of new therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chemimpex.com [chemimpex.com]
2,3,4,5-Tetrafluorobenzyl alcohol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrafluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: this compound is a fluorinated organic compound with the chemical formula C₇H₄F₄O.[1][2] It serves as a crucial intermediate and building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of four fluorine atoms on the benzene ring imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design and advanced materials science. This guide provides a detailed overview of a primary synthesis route and the comprehensive characterization of this compound.
Synthesis of this compound
A robust and high-yield method for synthesizing this compound involves a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by a selective reduction to the corresponding alcohol.[3]
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from methodologies described in patent literature for the synthesis of tetrafluorobenzyl alcohols.[3]
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
To a reaction flask, add 2,3,4,5-Tetrafluorobenzoic acid (e.g., 50 g, 0.258 mol) and thionyl chloride (SOCl₂) (e.g., 150 mL).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 3 drops).
-
Heat the mixture to reflux at 70°C. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Recover the excess thionyl chloride via atmospheric distillation.
-
Purify the resulting 2,3,4,5-Tetrafluorobenzoyl chloride by vacuum distillation to yield a colorless oily product.
Step 2: Reduction to this compound
-
In a separate 500 mL four-neck flask under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (e.g., 4.16 g, 0.11 mol) and an ether solvent such as ethylene glycol dimethyl ether (e.g., 10 g).
-
Stir and heat the mixture to 78-80°C and reflux for 3 hours to activate the reducing agent.
-
After the activation, cool the mixture to 20-30°C and add water (e.g., 300 g), stirring until the solid dissolves.
-
Cool the aqueous solution to 5°C in an ice bath.
-
Under nitrogen protection, add the 2,3,4,5-Tetrafluorobenzoyl chloride (e.g., 54.1 g) dropwise. The reaction is highly exothermic; maintain the temperature between 5-15°C throughout the addition.
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Add dichloromethane (DCM) (e.g., 100 g) and stir for 10 minutes.
-
Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with additional DCM (e.g., 50 g).
-
Combine the filtrates and transfer to a separatory funnel. Separate the organic layer.
-
Recover the DCM by distillation to obtain the final product, this compound, as a white solid or colorless liquid.
Data Presentation: Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,3,4,5-Tetrafluorobenzoic Acid | [3] |
| Intermediate | 2,3,4,5-Tetrafluorobenzoyl Chloride | [3] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |
| Yield (Step 1) | ~99% | [3] |
| Yield (Step 2) | ~97% | [3] |
| Overall Yield | ~96% | [3] |
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid or white solid | [3][4] |
| Molecular Formula | C₇H₄F₄O | [1][2] |
| Molecular Weight | 180.10 g/mol | [1][2] |
| CAS Number | 53072-18-7 | [1][2] |
| Melting Point | ~10-12°C | [4] |
| Boiling Point | ~180°C | [4] |
| Density | ~1.51 g/cm³ | [1] |
| Refractive Index (n20D) | ~1.45 | [1] |
| Purity (GC) | ≥ 98% | [1] |
Spectroscopic Analysis
Experimental Protocol: General Spectroscopic Characterization
-
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
-
IR Spectroscopy: A spectrum can be obtained using an FTIR spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, an ATR (Attenuated Total Reflectance) accessory is commonly used.
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The following tables outline the expected chemical shifts (δ) for this compound based on its structure and data from similar fluorinated compounds.
¹H NMR Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 6.8 - 7.2 | Multiplet (td) | 1H |
| -CH ₂- | 4.7 - 4.9 | Singlet/Triplet | 2H |
| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C -OH | ~60 |
| C -Ar (substituted) | 110 - 150 (with C-F coupling) |
| C -H (Ar) | ~115 (with C-F coupling) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1100 - 1400 | Strong |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| 180 | [M]⁺, Molecular Ion |
| 179 | [M-H]⁺ |
| 162 | [M-H₂O]⁺, Loss of water |
| 151 | [M-CHO]⁺, Loss of formyl radical |
| 131 | [M-H₂O-F]⁺ |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin, eyes, and the respiratory tract. It should be stored away from strong oxidizing agents and flammable substances.[4]
Conclusion
This technical guide outlines a reliable synthetic route for this compound and details the analytical methods for its comprehensive characterization. The provided protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and accurate preparation and verification of this important fluorinated building block.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,3,4,5-Tetrafluorobenzyl Alcohol
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-Tetrafluorobenzyl alcohol (CAS No. 53072-18-7), tailored for researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
This compound is a fluorinated organic compound with the molecular formula C₇H₄F₄O. Its structure consists of a benzyl alcohol core with four fluorine atoms substituted on the benzene ring.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals: one for the hydroxyl proton, one for the methylene (CH₂) protons, and one for the aromatic proton.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |
| -CH₂- | ~4.8 | Singlet or Triplet | 2H |
| Ar-H | 7.0 - 7.5 | Multiplet | 1H |
Note: The chemical shift of the -OH proton can vary depending on the solvent and concentration. The multiplicity of the -CH₂- protons may appear as a triplet due to coupling with the adjacent fluorine atom.
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂OH | 60 - 65 |
| Ar-C (C-H) | 110 - 125 |
| Ar-C (C-CH₂OH) | 125 - 135 |
| Ar-C (C-F) | 135 - 165 (with C-F coupling) |
2.3. Predicted ¹⁹F NMR Data
¹⁹F NMR is crucial for characterizing fluorinated compounds. The spectrum will show four distinct signals for the four non-equivalent fluorine atoms on the aromatic ring.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| F (Position 2) | -140 to -145 |
| F (Position 3) | -150 to -155 |
| F (Position 4) | -155 to -160 |
| F (Position 5) | -145 to -150 |
Note: Chemical shifts are referenced to CFCl₃.
2.4. Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Place the sample in a 5 mm NMR tube and insert it into the NMR spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, C-O, and C-F bonds, as well as for the aromatic ring.
3.1. Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic ring |
| 2950 - 2850 | C-H stretch (aliphatic) | Methylene group |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1260 - 1000 | C-O stretch | Alcohol |
| 1300 - 1100 | C-F stretch | Fluoroaromatic |
3.2. Experimental Protocol for FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR) FT-IR.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
4.1. Mass Spectrometry Data
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight. The observed fragmentation pattern provides structural information.
| m/z | Relative Intensity | Possible Fragment |
| 180 | Base Peak | [C₇H₄F₄O]⁺ (Molecular Ion) |
| 159 | High | [C₇H₃F₃O]⁺ (Loss of HF) |
| 151 | Medium | [C₆H₄F₃]⁺ (Loss of CH₂OH) |
| 130 | High | [C₆H₂F₂O]⁺ |
4.2. Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using Electron Ionization (EI) is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the structure based on the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Reactivity and Stability of 2,3,4,5-Tetrafluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's reactivity and stability, making it a compound of interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the fluorine atoms enhances the thermal stability and modulates the reactivity of the benzylic alcohol functional group. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and comparative data to inform its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53072-18-7 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 1.51 g/cm³ | [1] |
| Refractive Index | n20D 1.45 | [1] |
| Melting Point | ~10-12 °C | [3] |
| Boiling Point | ~180 °C | [3] |
| Solubility | Soluble in organic solvents such as ether and alcohol. | [3] |
Reactivity Profile
The reactivity of this compound is primarily dictated by the hydroxyl group at the benzylic position, with the tetrafluorinated phenyl ring influencing the reaction kinetics and pathways.
Oxidation
Common oxidizing agents for this transformation include:
-
Potassium Permanganate (KMnO₄): In non-polar solvents under phase transfer catalysis, KMnO₄ can selectively oxidize benzyl alcohols to benzaldehydes in high yields.[4] The reaction is typically performed at room temperature.
-
Pyridinium Chlorochromate (PCC): PCC is a mild and selective reagent for the oxidation of primary alcohols to aldehydes.[5][6] The reaction is typically carried out in an anhydrous organic solvent like dichloromethane. Kinetic studies on the PCC oxidation of benzyl alcohol and its substituted derivatives show a first-order dependence on both the alcohol and the oxidant.[5][6]
-
Pyridinium Dichromate (PDC): Similar to PCC, PDC is another chromium-based oxidant used for the selective oxidation of alcohols.[7]
The electron-withdrawing fluorine atoms on the phenyl ring of this compound are expected to decrease the electron density at the benzylic carbon, potentially slowing down the rate of oxidation compared to unsubstituted benzyl alcohol.
Reduction
This compound can be synthesized via the reduction of 2,3,4,5-tetrafluorobenzaldehyde or its corresponding carboxylic acid derivative. Common reducing agents for these transformations include:
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent capable of reducing aldehydes and ketones to alcohols. The reduction of fluorinated benzaldehydes with NaBH₄ is a common synthetic route.[8] While NaBH₄ is generally selective for aldehydes and ketones, it can be used in combination with additives to modify its reactivity.[9][10][11]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, to alcohols.[12][13]
The choice of reducing agent depends on the starting material and the desired selectivity.
Stability
The stability of this compound is a key consideration for its storage, handling, and application in multi-step syntheses.
Thermal Stability
Specialty chemicals and fluorinated polymers derived from this compound are noted for their high thermal stability.[1][2] While a specific decomposition temperature for the alcohol itself is not documented, the strong C-F bonds in the aromatic ring contribute to its overall thermal robustness compared to non-fluorinated analogs.
pH Stability and Hydrolysis
The stability of the benzylic alcohol to hydrolysis is crucial, particularly in acidic or basic reaction conditions. While specific hydrolysis rate data for this compound across a pH range is not available, general principles suggest that under strongly acidic or basic conditions, dehydration or other side reactions could occur, especially at elevated temperatures.
Storage and Handling
For safe handling and to maintain the integrity of the compound, the following precautions should be observed:
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][14]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[14] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[14][15][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of tetrafluorobenzyl alcohols.[17]
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Ethylene glycol dimethyl ether
-
Dichloromethane
-
Water
Procedure:
-
Formation of 2,3,4,5-Tetrafluorobenzoyl chloride:
-
To 50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid, add 150 mL of thionyl chloride and 3 drops of DMF.
-
Heat the mixture to 70 °C and reflux until the solution becomes clear and no more gas is evolved.
-
Remove the excess thionyl chloride by atmospheric distillation, followed by reduced pressure distillation to obtain 2,3,4,5-tetrafluorobenzoyl chloride as a colorless oily product (yield: ~99%).[17]
-
-
Reduction to this compound:
-
In a 500 mL four-necked flask under a nitrogen atmosphere, add 4.16 g (0.11 mol) of NaBH₄ and 10 g of ethylene glycol dimethyl ether.
-
Heat the mixture to 78-80 °C and reflux for 3 hours.
-
Cool the mixture to 20-30 °C and add 300 g of water, stirring until the solid dissolves.
-
Cool the solution to 5 °C and, under a nitrogen atmosphere, slowly add 54.1 g of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Control the reaction temperature between 5-15 °C during the addition, which is strongly exothermic and generates gas and solids. The addition should take approximately 3 hours.
-
After the addition is complete, continue to stir the mixture for a period to ensure the reaction goes to completion.
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
Applications in Drug Development
Fluorinated building blocks like this compound are of significant interest in medicinal chemistry. The incorporation of fluorine atoms into a drug candidate can enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1][15][18]
While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its utility as a key intermediate is recognized in the synthesis of various fluorinated organic compounds for the pharmaceutical and agrochemical industries.[1][2]
The general synthetic utility can be visualized in the context of preparing more complex molecules, where the tetrafluorobenzyl moiety is introduced as a key structural element.
Conclusion
This compound is a valuable fluorinated building block with a reactivity profile centered around its benzylic alcohol functionality, modulated by the electron-withdrawing tetrafluorinated ring. Its enhanced stability and utility in introducing a polyfluorinated moiety make it an important intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. While specific quantitative data on its reactivity and stability remain areas for further investigation, the information compiled in this guide provides a solid foundation for its effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. kscl.co.in [kscl.co.in]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. fishersci.com [fishersci.com]
- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-Tetrafluorobenzyl alcohol (CAS No. 53072-18-7), a versatile fluorinated compound used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Core Concepts: Solubility and the Impact of Fluorination
The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
This compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a tetrafluorinated aromatic ring. The high electronegativity of the fluorine atoms influences the electron distribution of the benzene ring, affecting its polarity and interaction with solvent molecules. This unique structure enhances its reactivity and general solubility in a variety of organic solvents compared to its non-fluorinated analog, benzyl alcohol.[1]
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. However, qualitative solubility information can be compiled from material safety data sheets, supplier information, and its documented use in chemical synthesis.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent Name | Polarity | Expected Solubility | Rationale and Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Soluble | The polar nature of DMSO and its ability to accept hydrogen bonds make it a good solvent for compounds with hydroxyl groups. |
| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Medium | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating the dissolution of alcohols. | |
| Ethyl Acetate | Medium | Soluble | Often used as a solvent for reactions and extractions involving fluorinated compounds. | |
| Polar Protic | Methanol | High | Soluble | The hydroxyl groups of both methanol and the solute can form strong hydrogen bonds, leading to high solubility.[2] |
| Ethanol | High | Soluble | Similar to methanol, ethanol is an excellent solvent for alcohols due to hydrogen bonding.[2] | |
| Non-Polar | Dichloromethane (DCM) | Low | Soluble | While less polar, DCM is an effective solvent for many moderately polar organic compounds. |
| Diethyl Ether | Low | Soluble | The ether linkage can act as a hydrogen bond acceptor, and it is a common solvent for many organic reactions.[2] | |
| Toluene | Low | Likely Soluble | The aromatic ring of toluene can interact with the fluorinated ring of the solute, though solubility may be less than in more polar solvents. | |
| Hexane / Heptane | Very Low | Sparingly Soluble / Insoluble | As non-polar alkane solvents, they are generally poor solvents for polar compounds like alcohols due to the lack of favorable intermolecular interactions. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative data, the Shake-Flask Method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at equilibrium.
Materials and Equipment:
-
This compound (solid or liquid)
-
High-purity organic solvent of interest
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid/liquid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4][5] The time required can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[3]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in solubility determination and solvent selection.
References
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzyl Alcohol: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzyl alcohol is a fluorinated organic compound that has emerged as a crucial building block in contemporary organic synthesis. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable synthon for the introduction of fluorine-containing moieties into a wide range of molecules. This strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of the target compounds, including metabolic stability, lipophilicity, and binding affinity, which is of paramount importance in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and tabulated data to facilitate its use in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53072-18-7 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Melting Point | 10-12 °C | [2] |
| Boiling Point | ~180 °C | [2] |
| Density | ~1.51 g/cm³ | [1] |
| Refractive Index (n20D) | 1.45 | [1] |
| Solubility | Soluble in common organic solvents like ether and alcohol. | [2] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 2,3,4,5-tetrafluorobenzoic acid or its derivatives. A typical synthetic workflow is outlined below.
Experimental Protocol: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid
Step 1: Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride [3]
To a flask containing 150 mL of thionyl chloride is added 50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid. Three drops of N,N-dimethylformamide (DMF) are added, and the mixture is heated to 70 °C and refluxed. The reaction is monitored until the solution becomes clear and gas evolution ceases. After completion, thionyl chloride is removed by atmospheric distillation, followed by reduced pressure distillation to afford 2,3,4,5-tetrafluorobenzoyl chloride as a colorless oil.
-
Yield: 99%[3]
Step 2: Reduction to this compound [3]
In a 500 mL four-necked flask, 4.16 g (0.11 mol) of sodium borohydride (NaBH₄) and 10 g of ethylene glycol dimethyl ether (glyme) are stirred and heated to 78-80 °C under a nitrogen atmosphere for 3 hours to activate the reducing agent. The mixture is then cooled to 20-30 °C, and 300 g of water is added with stirring. After cooling the solution to 5 °C, 54.1 g of 2,3,4,5-tetrafluorobenzoyl chloride is added dropwise under nitrogen, maintaining the reaction temperature between 5-15 °C. The reaction is exothermic and generates gas and a solid. After the addition is complete, the reaction mixture is processed to isolate the product.
Key Reactions of this compound as a Building Block
This compound serves as a versatile precursor for a variety of functional group transformations, enabling its incorporation into more complex molecular architectures.
Conversion to 2,3,4,5-Tetrafluorobenzyl Halides
The hydroxyl group of this compound can be readily converted to a halide, a more versatile leaving group for nucleophilic substitution reactions.
Experimental Protocol: Preparation of 2,3,4,5-Tetrafluorobenzyl Bromide [4]
A mixture of phosphorus tribromide (2.1 g) and toluene (1 cm³) is added dropwise to a solution of 2,3,4,5,6-pentafluorobenzyl alcohol (3.4 g) and pyridine (0.21 g) in toluene (10 cm³) at 0 °C. The reaction mixture is stirred at 0 °C for 45 minutes, then at ambient temperature for 75 minutes. The reaction is quenched by adding it to an excess of saturated sodium bicarbonate solution. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated under reduced pressure. The residue is purified by passing through a plug of silica gel.
Etherification
The formation of ethers from this compound is a common strategy to introduce the tetrafluorobenzyl moiety. The Williamson ether synthesis is a widely employed method.[5][6][7][8]
Experimental Protocol: Williamson Ether Synthesis [5][6][7][8]
A general procedure involves the deprotonation of this compound with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide is then treated with a primary alkyl halide or a sulfonate ester (e.g., tosylate, mesylate) to yield the corresponding ether via an Sₙ2 reaction. The reaction is typically stirred at room temperature or gently heated to achieve completion.
Esterification
Esterification of this compound provides access to a range of esters with potential applications as bioactive molecules or advanced materials.
Experimental Protocol: Acylation with an Acyl Chloride [9]
To a dry round-bottom flask under an inert atmosphere, the alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM). A base such as pyridine (1.2 eq.) or 4-dimethylaminopyridine (DMAP) is added, and the solution is cooled to 0 °C. The acyl chloride (1.1 eq.) is then added dropwise. The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with 1 M HCl, extracted with DCM, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by silica gel column chromatography.
Oxidation to 2,3,4,5-Tetrafluorobenzaldehyde
The selective oxidation of this compound to the corresponding aldehyde provides another important synthetic intermediate.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) [10]
A solution of this compound in a chlorinated solvent such as dichloromethane (DCM) is added to a suspension of pyridinium chlorochromate (PCC) and an adsorbent like Celite or silica gel. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Applications in Synthesis
The utility of this compound as a building block is demonstrated in its application in the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical sectors. The tetrafluorobenzyl moiety can impart desirable properties to the final product.[1]
Agrochemicals
A notable application is in the synthesis of pyrethroid insecticides. For instance, the structurally related 2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the production of the insecticide transfluthrin.[11]
Pharmaceuticals
The introduction of the 2,3,4,5-tetrafluorobenzyl group into pharmacologically active scaffolds is an area of active research. The fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. While specific, publicly available, detailed syntheses of marketed drugs using this exact building block are limited, its potential is recognized in drug discovery programs.[1]
Summary of Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis and key reactions of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,3,4,5-Tetrafluorobenzoic Acid | 1. SOCl₂, DMF (cat.), 70 °C, reflux2. NaBH₄, H₂O, Glyme, 5-15 °C | This compound | - | [3] |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | NaBH₄, H₂O, Glyme, 5-15 °C | This compound | High | [3] |
Table 2: Key Reactions of this compound
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromination | PBr₃, Pyridine, Toluene, 0 °C to RT | 2,3,4,5-Tetrafluorobenzyl Bromide | - | [4] |
| Esterification (Acylation) | Acyl Chloride, Pyridine, DCM, 0 °C to RT | 2,3,4,5-Tetrafluorobenzyl Ester | Good to Excellent | [9] |
| Oxidation | PCC, Celite, DCM, RT | 2,3,4,5-Tetrafluorobenzaldehyde | - | [10] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its hydroxyl group allow for its incorporation into a diverse array of molecules. The presence of the tetrafluorinated aromatic ring provides a powerful tool for chemists to fine-tune the properties of target compounds, with significant implications for the development of new pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. nbinno.com [nbinno.com]
A Technical Guide to 2,3,4,5-Tetrafluorobenzyl Alcohol for Research and Development
For researchers, scientists, and professionals in drug development, the selection of high-purity chemical reagents is a critical determinant of experimental success and product quality. This guide provides an in-depth overview of 2,3,4,5-Tetrafluorobenzyl alcohol, a key fluorinated building block in pharmaceutical and agrochemical synthesis, focusing on its available purity grades, supplier information, and essential quality control considerations.
Supplier and Purity Grade Overview
This compound (CAS No. 53072-18-7) is commercially available from a range of suppliers, with purity levels typically suitable for demanding research and manufacturing applications. The most common method for purity analysis cited by suppliers is Gas Chromatography (GC). Below is a summary of prominent suppliers and their offered purity grades.
| Supplier | Purity Grade(s) Offered | Analysis Method |
| Chem-Impex | ≥ 98% | GC |
| Santa Cruz Biotechnology | Not specified | Not specified |
| Aladdin Scientific | min 98% | GC |
| Lab Pro Inc. | Min. 98.0% | GC |
| Tokyo Chemical Industry (TCI) | >98.0% | GC |
| Sigma-Aldrich (distributes for Apollo Scientific) | Not specified | Not specified |
| Thermo Scientific (formerly Alfa Aesar) | 97+% | Not specified |
| Hongsheng Sci-Tech Development Co. Ltd. | 98+% | Not specified |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The purity of this compound is routinely assessed by Gas Chromatography (GC). While specific parameters may vary between laboratories, the following outlines a general methodology for such an analysis.
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total area of all observed peaks.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary Column suitable for polar compounds (e.g., a polyethylene glycol or modified polysiloxane phase).
-
Autosampler or manual injection system.
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., acetone, ethyl acetate, or dichloromethane).
-
Carrier gas (e.g., Helium, Nitrogen).
-
Gases for FID (e.g., Hydrogen, Air).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be in the range of 1-10 mg/mL.
-
GC Instrument Setup:
-
Injector: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program:
-
Initial Temperature: e.g., 60-80 °C, hold for 1-2 minutes.
-
Ramp Rate: e.g., 10-20 °C/min.
-
Final Temperature: e.g., 250-280 °C, hold for 5-10 minutes to ensure all components elute.
-
-
Detector (FID): Set to a high temperature to prevent condensation (e.g., 280-300 °C).
-
Carrier Gas Flow: Set to the optimal flow rate for the column used.
-
-
Injection: Inject a small, fixed volume of the prepared sample (e.g., 1 µL) into the GC.
-
Data Acquisition: Record the chromatogram for the duration of the run.
-
Data Analysis:
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quality Control Workflow for Chemical Reagents
The quality of a chemical reagent like this compound is assured through a systematic quality control process. This workflow ensures that the material meets the required specifications from receipt to final release for use.
Caption: A generalized workflow for the quality control of incoming chemical reagents.
Role in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex fluorinated molecules.[1] Its utility stems from the presence of the fluorine atoms, which can significantly alter the properties of a target molecule, including its metabolic stability and biological activity. The alcohol functional group provides a reactive handle for a variety of chemical transformations. A simplified logical flow of its application in synthetic chemistry is outlined below.
Caption: Synthetic pathways originating from this compound.
References
Methodological & Application
Synthesis of Derivatives from 2,3,4,5-Tetrafluorobenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzyl alcohol is a versatile fluorinated building block of significant interest in medicinal chemistry, agrochemistry, and materials science. The incorporation of the tetrafluorobenzyl moiety can substantially modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This document provides detailed protocols for the synthesis of key derivatives—ethers, esters, and aldehydes—starting from this compound. These derivatives serve as crucial intermediates for the development of novel compounds.
Key Synthetic Transformations
The primary alcohol functionality of this compound allows for a range of chemical modifications. The main pathways for derivatization include:
-
Ether Synthesis: Formation of an ether linkage (C-O-C) via Williamson ether synthesis or Mitsunobu reaction.
-
Ester Synthesis: Formation of an ester linkage (C-O-C=O) via Mitsunobu reaction or classical Fischer esterification.
-
Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, a key precursor for many other functional groups.
dot
Caption: Key synthetic routes from this compound.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of various derivatives. Yields are representative and may vary based on the specific substrate and reaction scale.
| Derivative Class | Reaction Type | Reagents | Typical Solvent | Typical Temp. | Typical Time (h) | Typical Yield (%) |
| Bromide | Bromination | PPh₃, NBS | THF | Room Temp. | < 0.1 | > 90 |
| Ether | Williamson Synthesis | R'-OH, NaH | THF | Room Temp. | 1 - 12 | 70 - 95 |
| Ether | Mitsunobu Reaction | R'-OH, PPh₃, DIAD | THF | 0 °C to RT | 6 - 24 | 60 - 90 |
| Ester | Mitsunobu Reaction | R'-COOH, PPh₃, DIAD | THF | 0 °C to RT | 6 - 24 | 70 - 95 |
| Aldehyde | Oxidation | PCC | Dichloromethane | Room Temp. | 1 - 4 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide
This protocol describes the conversion of the starting alcohol to the corresponding bromide, a key intermediate for Williamson ether synthesis.
dot
Caption: Workflow for the synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide.
Materials:
-
This compound (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and triphenylphosphine (1.2 equiv) in minimal anhydrous THF, add N-Bromosuccinimide (1.2 equiv) in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and should be monitored by Thin Layer Chromatography (TLC), with completion expected within 1-5 minutes.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the mixture twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 2,3,4,5-tetrafluorobenzyl bromide.
Protocol 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Ethers via Williamson Ether Synthesis
This protocol details the synthesis of an ether from 2,3,4,5-tetrafluorobenzyl bromide and a chosen alcohol or phenol.[2]
Materials:
-
Alcohol or Phenol (e.g., 4-nitrophenol) (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
2,3,4,5-Tetrafluorobenzyl Bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equiv) in anhydrous THF in a flask under a nitrogen atmosphere, add a solution of the desired alcohol or phenol (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of 2,3,4,5-tetrafluorobenzyl bromide (1.2 equiv) in anhydrous THF to the mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC. Gentle heating may be required for less reactive alcohols.
-
After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Protocol 3: Synthesis of 2,3,4,5-Tetrafluorobenzyl Esters via Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the direct conversion of this compound to an ester using a carboxylic acid.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (e.g., Benzoic Acid) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), the chosen carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 4: Synthesis of 2,3,4,5-Tetrafluorobenzaldehyde via PCC Oxidation
This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).[5][6][7]
Materials:
-
This compound (1.0 equiv)
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel
Procedure:
-
To a stirred suspension of PCC (1.5 equiv) in anhydrous dichloromethane, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane in one portion.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Wash the silica plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield 2,3,4,5-tetrafluorobenzaldehyde. Further purification by column chromatography may be performed if necessary.
Application in Drug Discovery: A Conceptual Framework
While specific biological activities for the derivatives described herein are not extensively documented in the public domain, the introduction of the 2,3,4,5-tetrafluorobenzyl group is a common strategy in drug design. Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate pKa and lipophilicity, thereby improving cell permeability and oral bioavailability.[1][8] The tetrafluorinated aromatic ring can also participate in favorable non-covalent interactions (e.g., π-π stacking, multipolar interactions) with protein targets.
The diagram below illustrates a hypothetical scenario where derivatization of a lead compound with the 2,3,4,5-tetrafluorobenzyl moiety enhances its binding to a target protein, thereby improving its inhibitory activity in a signaling pathway.
dot
Caption: Enhanced inhibition of a signaling pathway by a derivatized compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,3,4,5-Tetrafluorobenzyl Alcohol as a Protecting Group for Hydroxyl Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. The 2,3,4,5-tetrafluorobenzyl (TFB) group is an emerging protecting group for hydroxyl functionalities, offering unique electronic properties due to the presence of multiple fluorine atoms on the aromatic ring. These fluorine atoms render the benzyl group more electron-deficient, influencing its stability and reactivity, thereby presenting a valuable tool for orthogonal synthesis strategies. This document provides detailed application notes, experimental protocols, and comparative data for the use of 2,3,4,5-tetrafluorobenzyl alcohol as a protecting group.
Overview of the 2,3,4,5-Tetrafluorobenzyl (TFB) Protecting Group
The TFB group is introduced to a hydroxyl function via the corresponding 2,3,4,5-tetrafluorobenzyl bromide under standard Williamson ether synthesis conditions. The electron-withdrawing nature of the fluorine atoms is hypothesized to modulate the stability of the resulting ether linkage compared to traditional benzyl ethers.
Synthesis of the Protecting Group Precursor
The key precursor for the introduction of the TFB group is 2,3,4,5-tetrafluorobenzyl bromide. This is typically synthesized from this compound, which in turn can be prepared from 2,3,4,5-tetrafluorobenzoic acid.
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for the reduction of the corresponding carboxylic acid.
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ether solvent (e.g., Diethyl ether, THF)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,4,5-tetrafluorobenzoic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
Reduction to the Alcohol: Dissolve the crude 2,3,4,5-tetrafluorobenzoyl chloride in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of sodium borohydride in the same anhydrous ether. Slowly add the sodium borohydride suspension to the cooled acid chloride solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, cautiously quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by flash column chromatography or distillation.
Protocol 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide
This protocol follows a standard procedure for the conversion of an alcohol to the corresponding bromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure (using PBr₃):
-
Bromination: Dissolve this compound in an anhydrous solvent such as DCM or diethyl ether under an inert atmosphere and cool to 0 °C. Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice-cold water.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude 2,3,4,5-tetrafluorobenzyl bromide can be purified by flash column chromatography or distillation.
Protection of Alcohols as 2,3,4,5-Tetrafluorobenzyl Ethers
The protection of a hydroxyl group as a TFB ether is typically achieved under Williamson ether synthesis conditions.
Protocol 3: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,3,4,5-Tetrafluorobenzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation: To a solution of the alcohol in anhydrous DMF or THF at 0 °C under an inert atmosphere, add sodium hydride (1.1-1.5 equivalents) portion-wise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add 2,3,4,5-tetrafluorobenzyl bromide (1.1-1.5 equivalents). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water and extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation: Protection of Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 to RT | 12-16 | High (Typical) | General Protocol |
| Secondary Alcohol | NaH | DMF/THF | 0 to RT | 12-24 | Moderate to High | General Protocol |
Note: Yields are typically high but can vary depending on the specific substrate.
Deprotection of 2,3,4,5-Tetrafluorobenzyl Ethers
The electron-withdrawing fluorine atoms on the benzyl group are known to hinder standard deprotection methods like catalytic hydrogenation.
Method 1: Catalytic Hydrogenation (Attempted)
Catalytic hydrogenation is a standard method for the cleavage of benzyl ethers. However, for polyfluorinated benzyl ethers, this method has been shown to be inefficient.
Quantitative Data:
| Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) | Reference |
| 2,3,5,6-Tetrafluorobenzyl ether of a monosaccharide | 10% Pd/C | Methanol | 1 atm H₂ | 18 | <10 | Literature Report |
Method 2: Potential Alternative - Cleavage with Fluoride Ion
Inspired by the cleavage of silyl-containing benzyl ethers, a possible deprotection strategy could involve nucleophilic aromatic substitution or related pathways initiated by a fluoride source.
Proposed Protocol (Hypothetical):
Materials:
-
TFB-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous DMF
-
Water
-
Organic solvent for extraction
-
Brine
-
Anhydrous drying agent
Procedure:
-
Deprotection Reaction: Dissolve the TFB-protected alcohol in anhydrous DMF. Add an excess of TBAF solution.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, add water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by flash column chromatography.
Note: This protocol is proposed based on literature for similar fluorinated benzyl ethers and requires experimental validation for 2,3,4,5-tetrafluorobenzyl ethers.
Method 3: Potential Alternative - Oxidative Cleavage
Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common method for deprotecting electron-rich benzyl ethers (e.g., p-methoxybenzyl). While standard benzyl ethers are more resistant, photoirradiation can facilitate this reaction. Given the electron-deficient nature of the TFB group, this method may require harsh conditions but could be explored.
Orthogonality and Stability
The TFB group is expected to be stable under a variety of conditions, making it a potentially useful orthogonal protecting group.
Stability Profile (Predicted):
| Condition | Reagent | Stability |
| Acidic | TFA, HCl (dilute) | Likely Stable |
| Basic | NaOH, K₂CO₃ (aq.) | Stable |
| Silyl Deprotection | HF-Pyridine, TBAF | Potentially Labile (Requires Investigation) |
| Acetal/Ketal Deprotection | Mild aqueous acid | Stable |
| Ester Saponification | LiOH, NaOH | Stable |
| Oxidative (mild) | PCC, DMP | Stable |
Orthogonality: The TFB group is expected to be orthogonal to acid-labile groups (e.g., Boc, Trityl, acetals) and base-labile groups (e.g., esters, Fmoc). Its compatibility with silyl deprotection conditions (fluoride-based) needs to be experimentally verified.
Visualizations
Experimental Workflow: Protection and Deprotection
Caption: General workflow for the protection of an alcohol with TFB-Br and subsequent deprotection.
Signaling Pathway: Protection Reaction Mechanism
Caption: Mechanism of Williamson ether synthesis for TFB protection.
Logical Relationship: Orthogonality of Protecting Groups
Caption: Predicted orthogonality of the TFB protecting group.
Conclusion
The 2,3,4,5-tetrafluorobenzyl group presents an interesting, albeit challenging, option for the protection of hydroxyl groups. Its synthesis and installation are straightforward. However, its removal poses a significant hurdle, with standard catalytic hydrogenation proving ineffective. Further research into alternative deprotection methods, such as fluoride-mediated or advanced oxidative cleavage, is necessary to unlock the full potential of this protecting group. Its predicted stability to common acidic and basic conditions suggests it could be a valuable tool for orthogonal synthesis, provided a reliable deprotection protocol can be established. Researchers are encouraged to explore the proposed alternative deprotection methods and to carefully consider the challenging nature of the deprotection step when incorporating the TFB group into synthetic strategies.
Application Notes and Protocols for the O-alkylation of 2,3,4,5-Tetrafluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the O-alkylation of 2,3,4,5-tetrafluorobenzyl alcohol, a key intermediate in the synthesis of various fluorinated organic compounds used in pharmaceuticals and agrochemicals.[1] The protocol is based on the widely used Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3][4]
The introduction of a tetrafluorobenzyl moiety can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is of high interest in drug development.[5] This protocol provides a robust method for achieving this transformation.
Reaction Principle: The Williamson Ether Synthesis
The O-alkylation of this compound is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] In the first step, a strong base is used to deprotonate the hydroxyl group of the this compound, forming a highly nucleophilic tetrafluorobenzyl alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether product.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkyl halides and desired products.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous DMF (approximately 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or DCM and water. Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure O-alkylated product.
Data Presentation
The following table should be used to record the quantitative data for the O-alkylation of this compound with a specific alkyl halide.
| Entry | Alkyl Halide | Equivalents of NaH | Equivalents of Alkyl Halide | Reaction Time (h) | Yield (%) | Product Characterization (e.g., ¹H NMR, ¹³C NMR, MS) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Diagrams
Reaction Signaling Pathway
Caption: General mechanism for the Williamson ether synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the O-alkylation of this compound.
References
Application of 2,3,4,5-Tetrafluorobenzyl Alcohol in Agrochemical Synthesis: A Case Study in Novel Fungicide Development
Introduction
Fluorinated organic compounds are of significant interest in the agrochemical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity. 2,3,4,5-Tetrafluorobenzyl alcohol is a versatile fluorinated building block with potential applications in the synthesis of novel active ingredients for crop protection. This application note details the utilization of this compound as a precursor for the synthesis of a potent pyrazole amide fungicide, which acts as a succinate dehydrogenase inhibitor (SDHI).
The synthetic strategy involves the oxidation of this compound to the key intermediate, 2,3,4,5-tetrafluorobenzoyl chloride. This activated acyl chloride is then coupled with a suitable pyrazole amine to yield the final fungicidal compound. The incorporation of the tetrafluorinated phenyl moiety is crucial for the biological activity of the resulting molecule.
Synthetic Workflow
The overall synthetic pathway from this compound to the target pyrazole amide fungicide is depicted below. The process begins with the oxidation of the starting alcohol to the corresponding carboxylic acid, followed by conversion to the acyl chloride, and finally, amide coupling with the pyrazole amine.
Application Notes and Protocols for the Oxidation of 2,3,4,5-Tetrafluorobenzyl Alcohol
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and materials science industries. 2,3,4,5-Tetrafluorobenzyl alcohol is a valuable fluorinated building block, and its oxidation product, 2,3,4,5-tetrafluorobenzaldehyde, serves as a precursor for various bioactive molecules and advanced materials.[1][2] This document provides detailed experimental protocols for the oxidation of this compound to 2,3,4,5-tetrafluorobenzaldehyde using two well-established methods: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.
Data Presentation
The following table summarizes the key parameters for the two detailed oxidation protocols.
| Parameter | Protocol 1: PCC Oxidation | Protocol 2: Swern Oxidation |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Dimethyl sulfoxide (DMSO), Oxalyl chloride |
| Solvent | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) |
| Base | N/A (can use buffer like NaOAc for acid-sensitive substrates) | Triethylamine (Et3N) or other hindered base |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours | ~1-2 hours |
| Key Advantages | Readily available and stable reagent.[3] | Mild conditions, suitable for sensitive substrates.[4][5] |
| Key Considerations | PCC is a toxic chromium(VI) compound.[3][6] | Produces malodorous dimethyl sulfide.[4][5] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of this compound to 2,3,4,5-tetrafluorobenzaldehyde using PCC. PCC is a relatively mild oxidizing agent that typically converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[3][6][7] The addition of an inert support like Celite helps in adsorbing the reduced chromium byproducts, simplifying the workup.[6]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite®
-
Anhydrous Dichloromethane (CH2Cl2)
-
Diethyl ether
-
Silica gel
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane (5 volumes), add a solution of this compound (1 equivalent) in anhydrous dichloromethane (5 volumes) at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,3,4,5-tetrafluorobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium(VI) compound and should be handled with appropriate personal protective equipment in a fume hood.[6]
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, avoiding the use of heavy metals.[4][5] The reaction proceeds at low temperatures and is tolerant of many functional groups.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5 equivalents) to the reaction mixture, still at -78 °C. A thick white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrafluorobenzaldehyde.
-
Purify the product by flash column chromatography on silica gel if required.
Safety Precautions:
-
The reaction generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood.[5]
Visualizations
Caption: Workflow for the PCC oxidation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,3,4,5-Tetrafluorobenzaldehyde | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application of 2,3,4,5-Tetrafluorobenzyl Alcohol Derivatives in Cross-Coupling Reactions: A Guide for Researchers
Introduction
2,3,4,5-Tetrafluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the tetrafluorobenzyl moiety into complex molecules. While the alcohol itself is not typically a direct reagent in cross-coupling reactions, it serves as a readily available precursor to more reactive electrophiles, such as 2,3,4,5-tetrafluorobenzyl bromide. This activated form is a versatile coupling partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-nitrogen bonds.
This document provides detailed application notes and protocols for the use of this compound as a precursor in these key cross-coupling reactions, aimed at researchers, scientists, and drug development professionals.
Workflow for Utilizing this compound in Cross-Coupling
The general strategy involves a two-step sequence: the activation of this compound to a suitable electrophile (e.g., a bromide), followed by the palladium-catalyzed cross-coupling reaction with a nucleophilic partner.
Caption: General workflow for the use of this compound in cross-coupling.
Section 1: Activation of this compound
Prior to its use in cross-coupling, the hydroxyl group of this compound must be converted into a better leaving group. Bromination is a common and effective activation method.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide
This protocol is adapted from general procedures for the bromination of benzyl alcohols.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2,3,4,5-tetrafluorobenzyl bromide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp³) bonds, coupling an organoboron compound with an organic halide. Here, 2,3,4,5-tetrafluorobenzyl bromide acts as the electrophilic partner.
Caption: Key components of the Suzuki-Miyaura coupling with 2,3,4,5-tetrafluorobenzyl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,4,5-Tetrafluorobenzyl Bromide with an Arylboronic Acid
This is a general protocol and may require optimization for specific substrates.[1]
Materials:
-
2,3,4,5-Tetrafluorobenzyl bromide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by 2,3,4,5-tetrafluorobenzyl bromide (1.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 24 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 75-85 |
Note: These are representative yields based on similar benzyl bromide couplings and may vary for 2,3,4,5-tetrafluorobenzyl bromide.
Section 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an organic halide, providing access to substituted alkynes.[2][3]
Experimental Protocol: Sonogashira Coupling of 2,3,4,5-Tetrafluorobenzyl Bromide with a Terminal Alkyne
Materials:
-
2,3,4,5-Tetrafluorobenzyl bromide
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk tube, add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 eq) and 2,3,4,5-tetrafluorobenzyl bromide (1.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Representative Data for Sonogashira Coupling
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | RT | 85-95 |
| 3 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 75-85 |
Note: These are representative yields based on similar benzyl halide couplings.
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an organic halide.[4][5]
Caption: Key components of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2,3,4,5-Tetrafluorobenzyl Bromide with an Amine
This protocol is based on established methods for the amination of aryl and benzyl halides.[6]
Materials:
-
2,3,4,5-Tetrafluorobenzyl bromide
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 eq) to a Schlenk tube.
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine (1.2 eq) and 2,3,4,5-tetrafluorobenzyl bromide (1.0 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | SPhos (3) | LHMDS | Dioxane | 90 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 75-85 |
Note: These are representative yields based on similar benzyl halide aminations.
Conclusion
While this compound is not directly employed in cross-coupling reactions, its conversion to the corresponding bromide provides a highly useful electrophile for a range of powerful palladium-catalyzed transformations. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions detailed herein offer robust and versatile methods for the incorporation of the 2,3,4,5-tetrafluorobenzyl moiety, a valuable pharmacophore and material science building block. The provided protocols serve as a starting point for the development of specific applications, and optimization of reaction conditions may be necessary to achieve desired outcomes for particular substrates.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Using 2,3,4,5-Tetrafluorobenzyl Moieties for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in chromatography and mass spectrometry, the derivatization of analytes is a crucial step to enhance their detectability, improve chromatographic behavior, and increase sensitivity. This is especially true for compounds containing active hydrogen functional groups, such as alcohols, amines, and thiols. Reagents derived from 2,3,4,5-tetrafluorobenzyl alcohol and related structures, such as 2,3,4,5-tetrafluorobenzoyl chloride, are highly effective for this purpose.
The introduction of a polyfluorinated tag, like the tetrafluorobenzoyl group, into an analyte molecule confers several analytical advantages. It increases the volatility and thermal stability of polar analytes, making them more suitable for Gas Chromatography (GC) analysis.[1] Furthermore, the high electron affinity of the fluorine atoms makes the resulting derivatives exceptionally sensitive to electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry, enabling ultra-trace quantification.[2][3]
These application notes provide detailed protocols for the derivatization of alcohols and amines using 2,3,4,5-tetrafluorobenzoyl chloride and its analogs, complete with quantitative data and workflow diagrams to guide researchers in developing robust analytical methods.
Data Presentation
Table 1: Optimized Derivatization Conditions for Fatty Alcohols using Pentafluorobenzoyl Chloride (a related reagent)[4]
| Parameter | Optimal Condition | Notes |
| Reagent | Pentafluorobenzoyl chloride (PFBoylCl) | Excess reagent is often used to ensure complete derivatization. |
| Temperature | 60°C | Balances reaction rate and potential degradation of analytes. |
| Time | 45 minutes | Longer reaction times did not significantly improve yield. |
| Post-derivatization | Evaporation of excess reagent under nitrogen | Reduces background noise and protects the analytical column.[4] |
| Reconstitution Solvent | Hexane | Suitable for GC injection. |
Table 2: Quantitative Data for an Analyte Derivatized with a Tetrafluorobenzoyl Moiety[3]
| Analyte | Derivatizing Reagent | Analytical Method | Limit of Quantification (LLOQ) | Matrix |
| Methylphenidate | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | 0.006 pg/mL | Human Plasma |
Experimental Protocols
Protocol 1: Derivatization of Alcohols using 2,3,4,5-Tetrafluorobenzoyl Chloride for GC-MS Analysis
This protocol is adapted from methods for similar fluorinated acylating agents.[2][4]
Materials:
-
Alcohol standard or dried sample extract
-
2,3,4,5-Tetrafluorobenzoyl chloride solution (e.g., 10 mg/mL in a dry, aprotic solvent like acetonitrile)
-
A suitable base (e.g., triethylamine or pyridine)
-
Dry, non-protic solvent for sample preparation (e.g., acetonitrile)
-
Solvent for reconstitution (e.g., hexane or ethyl acetate)
-
Micro-reaction vials (e.g., 1.5 mL)
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the alcohol standard or the dried sample extract in a dry, non-protic solvent. If starting with a liquid sample, evaporate it to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: a. To the dried sample in a micro-reaction vial, add 100 µL of the alcohol solution (if not already in the vial). b. Add 20 µL of triethylamine. c. Add 50 µL of the 2,3,4,5-Tetrafluorobenzoyl chloride solution. d. Tightly cap the vial and vortex the mixture for 1 minute. e. Incubate the reaction mixture at 60°C for 30-45 minutes in a heating block.[2][4]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen. This step is crucial to avoid contamination of the GC system.[4] c. Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Protocol 2: Derivatization of Primary and Secondary Amines using 2,3,4,5-Tetrafluorobenzoyl Chloride for GC-MS Analysis[1][2]
Materials:
-
Amine standard or dried sample extract
-
2,3,4,5-Tetrafluorobenzoyl chloride solution (e.g., 10 mg/mL in a dry, aprotic solvent like acetonitrile)
-
Triethylamine
-
Dry, non-protic solvent for sample preparation (e.g., acetonitrile)
-
Methanol (for quenching)
-
Solvent for reconstitution (e.g., hexane or ethyl acetate)
-
Micro-reaction vials (e.g., 1.5 mL)
-
Heating block
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or the dried sample extract in a dry, non-protic solvent.
-
Derivatization Reaction: a. To 100 µL of the amine solution in a micro-reaction vial, add 20 µL of triethylamine.[2] b. Add 50 µL of the 2,3,4,5-Tetrafluorobenzoyl chloride solution.[1] c. Cap the vial tightly and vortex for 1 minute. d. Heat the reaction mixture at 60°C for 30 minutes.[1]
-
Work-up: a. Cool the vial to room temperature. b. Add 20 µL of methanol to quench any excess reagent and vortex for 1 minute.[1] c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for GC-MS analysis.[2]
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Mandatory Visualization
Caption: General workflow for the derivatization of alcohols.
Caption: General workflow for the derivatization of amines.
Caption: Benefits of derivatization with TFB-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatile Role of 2,3,4,5-Tetrafluorobenzyl Alcohol in Specialty Chemical Synthesis
Introduction
2,3,4,5-Tetrafluorobenzyl alcohol is a highly versatile fluorinated building block crucial for the synthesis of advanced specialty chemicals. Its unique tetrafluorinated phenyl moiety imparts desirable properties such as enhanced thermal stability, metabolic resistance, and modified electronic characteristics to target molecules.[1] These attributes make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] This document provides detailed protocols for the application of this compound in the preparation of specialty ethers and esters, highlighting its utility for researchers, scientists, and professionals in drug development and material science.
Key Applications and Reaction Types
The primary applications of this compound in specialty chemical synthesis involve the derivatization of its hydroxyl group through etherification and esterification reactions. These reactions are fundamental in creating a diverse range of molecules with tailored functionalities.[1]
-
Etherification: The formation of 2,3,4,5-tetrafluorobenzyl ethers is a common strategy for introducing the fluorinated benzyl group as a protecting group in complex syntheses, such as in oligosaccharide chemistry, or for creating building blocks for liquid crystals and other advanced materials.
-
Esterification: The synthesis of 2,3,4,5-tetrafluorobenzyl esters is particularly relevant in the agrochemical industry for the development of potent pyrethroid insecticides. The tetrafluorobenzyl moiety can enhance the biological activity and stability of the final product.
Data Presentation: A Comparative Overview of Synthesis Protocols
The following tables summarize the key quantitative data for the experimental protocols detailed in this document, providing a clear comparison of reaction conditions and outcomes.
Table 1: Williamson Ether Synthesis of a Specialty Ether
| Parameter | Value |
| Reactants | This compound, 4-Nitrobenzyl bromide |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Yield | Approx. 85-95% |
Table 2: Esterification for Agrochemical Synthesis
| Parameter | Value |
| Reactants | This compound, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
| Catalyst/Base | Pyridine |
| Solvent | Anhydrous Toluene |
| Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Yield | > 90% |
Table 3: Two-Step Synthesis of a Liquid Crystal Precursor
| Parameter | Step 1: Etherification | Step 2: Esterification |
| Key Reactants | This compound, Methyl 4-hydroxybenzoate | 4-(2,3,4,5-tetrafluorobenzyloxy)benzoic acid, 4-pentylphenol |
| Coupling Agents | DIAD, PPh₃ | DCC, DMAP |
| Solvent | Anhydrous THF | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-18 hours | 24 hours |
| Yield | High | High |
Experimental Protocols
The following section provides detailed methodologies for the key applications of this compound.
Protocol 1: Williamson Ether Synthesis of 1-nitro-4-((2,3,4,5-tetrafluorobenzyl)oxymethyl)benzene
This protocol describes the synthesis of a specialty ether, which can be a valuable intermediate in various synthetic routes. The Williamson ether synthesis is a reliable method for forming the ether linkage.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Nitrobenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether.
Caption: Workflow for the Williamson Ether Synthesis.
Protocol 2: Synthesis of a Pyrethroid Insecticide Ester
This protocol outlines the esterification of this compound with a cyclopropanecarbonyl chloride, a key step in the synthesis of potent pyrethroid insecticides.
Materials:
-
This compound
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride
-
Anhydrous toluene
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous toluene.
-
Heat the solution to 60 °C.
-
Add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (1.05 eq) dropwise to the heated solution.
-
Maintain the reaction at 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Synthesis of a Pyrethroid Insecticide Ester.
Protocol 3: Synthesis of a Liquid Crystal Precursor via Mitsunobu and Steglich Esterification
This two-step protocol describes the synthesis of a potential liquid crystal molecule, starting with the etherification of this compound with a phenol derivative, followed by esterification.
Step 1: Mitsunobu Etherification
Materials:
-
This compound
-
Methyl 4-hydroxybenzoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve methyl 4-hydroxybenzoate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the methyl 4-(2,3,4,5-tetrafluorobenzyloxy)benzoate.
Step 2: Saponification and Steglich Esterification
Materials:
-
Methyl 4-(2,3,4,5-tetrafluorobenzyloxy)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
1 M Hydrochloric acid (HCl)
-
4-Pentylphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Saponification: Dissolve the ester from Step 1 in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). Acidify the mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain 4-(2,3,4,5-tetrafluorobenzyloxy)benzoic acid.
-
Esterification: To a solution of the obtained carboxylic acid (1.0 eq), 4-pentylphenol (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer, concentrate, and purify by column chromatography and/or recrystallization to yield the final liquid crystal product.
Caption: Two-step synthesis of a liquid crystal precursor.
References
Safe handling and storage procedures for 2,3,4,5-Tetrafluorobenzyl alcohol
Application Notes and Protocols for 2,3,4,5-Tetrafluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of this compound (CAS No. 53072-18-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a fluorinated organic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its fluorinated structure enhances reactivity and solubility in many organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 53072-18-7 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.1 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 1.51 g/cm³ | [1] |
| Refractive Index | n20D 1.45 | [1] |
| Storage Temperature | Room Temperature | [1] |
Hazard Identification and Safety Precautions
GHS Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
Signal Word: Warning[2]
Precautionary Statements: [2]
| Code | Statement |
| P264 | Wash hands and face thoroughly after handling. |
| P280 | Wear protective gloves, eye protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P332 + P313 | If skin irritation occurs: Get medical advice or attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice or attention. |
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound.
| Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be required for splash hazards.[3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[3] |
| Skin and Body Protection | Laboratory coat.[3] |
| Respiratory Protection | Not typically required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[3] |
Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Methodology:
-
Preparation:
-
Don all required personal protective equipment as specified in Section 3.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary laboratory equipment and reagents.
-
-
Handling:
-
Retrieve the container of this compound from its designated storage area.
-
Carefully dispense the required amount of the chemical within the fume hood. Avoid generating mists or vapors.
-
Carry out the intended experimental procedure.
-
Securely close the container and return it to its storage location.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and work surfaces that may have come into contact with the chemical.
-
Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Storage Protocol
Proper storage is essential to maintain the quality of this compound and to prevent accidents.
Caption: Key considerations for the storage of this compound.
Methodology:
-
Storage Location: Store in a designated chemical storage area.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated place.[3]
-
Container: Always keep the container tightly closed when not in use.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]
-
Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust or vapors.[3]
-
Environmental Precautions: Prevent the chemical from entering drains or public waters.[3]
-
Containment and Cleaning: For small spills, use an inert absorbent material to contain the spill. For larger spills, dike the area to prevent spreading. Collect the spilled material and place it in a suitable container for disposal.[3]
References
Troubleshooting & Optimization
Common side reactions involving 2,3,4,5-Tetrafluorobenzyl alcohol
An extensive technical support resource has been developed for professionals in research, science, and drug development who work with 2,3,4,5-Tetrafluorobenzyl alcohol. This guide provides detailed troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Technical Support Center: this compound
This technical support center provides in-depth information on common side reactions, troubleshooting protocols, and experimental guidelines for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound, as a primary alcohol, is susceptible to several side reactions depending on the reaction conditions. The most prevalent are over-oxidation, ether formation (self-condensation), and dehydration. The electron-withdrawing nature of the tetrafluorophenyl ring can also influence reactivity.
Q2: How does the tetrafluorophenyl group affect the reactivity of the benzyl alcohol?
A2: The four fluorine atoms on the aromatic ring are strongly electron-withdrawing. This makes the benzylic protons more acidic and can influence the reaction rates and pathways. For instance, in oxidation reactions, the formation of the corresponding benzoic acid might be facilitated.
Q3: What are the stability characteristics of this compound under acidic and basic conditions?
A3: Like many benzyl alcohols, it is relatively stable under weakly acidic and basic conditions. However, strong acids can lead to the cleavage of benzyl ether protecting groups in more complex molecules.[1] Under very harsh basic conditions, slow degradation may occur over extended periods, though this is not a common issue in standard protocols.[1]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, it is incompatible with strong oxidizing agents, which can lead to uncontrolled oxidation and potentially hazardous reactions.[2] It is also advisable to avoid contact with strong acids, which can catalyze dehydration or other unwanted reactions.[3]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Oxidation Reactions
Q: I am attempting to oxidize this compound to the corresponding aldehyde, but I am observing a low yield and the presence of unreacted starting material. What could be the cause?
A: A low yield in oxidation reactions can be attributed to several factors:
-
Inactive Oxidizing Agent: Ensure that your oxidizing agent is fresh and has been stored correctly. Some reagents, like pyridinium chlorochromate (PCC), can degrade over time.
-
Insufficient Stoichiometry: Re-evaluate the molar equivalents of the oxidizing agent. For complete conversion, a slight excess may be required.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely, as excessive heat can lead to over-oxidation.
-
Solvent Choice: The reaction should be conducted in an appropriate solvent that can dissolve both the alcohol and the oxidizing agent.
Issue 2: Formation of an Unexpected Carboxylic Acid in Aldehyde Synthesis
Q: My goal is the synthesis of 2,3,4,5-Tetrafluorobenzaldehyde, but my product is being contaminated with 2,3,4,5-Tetrafluorobenzoic acid. How can I prevent this over-oxidation?
A: Over-oxidation is a common side reaction when oxidizing primary alcohols.[4] To minimize the formation of the carboxylic acid, consider the following:
-
Choice of Oxidizing Agent: Use a milder oxidizing agent that is known to selectively oxidize primary alcohols to aldehydes, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[5] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.[5][6]
-
Reaction Conditions: If using a stronger oxidant is unavoidable, carefully control the reaction conditions. Using an excess of the alcohol and distilling the aldehyde as it forms can prevent further oxidation.[7]
-
Anhydrous Conditions: For some oxidations, the presence of water can facilitate the conversion of the intermediate aldehyde to the carboxylic acid.[8] Running the reaction under anhydrous conditions can help to stop the reaction at the aldehyde stage.
Issue 3: Formation of a High-Molecular-Weight Side Product in Ether Synthesis
Q: During a Williamson ether synthesis where this compound is deprotonated and reacted with an alkyl halide, I am observing a significant amount of a higher molecular weight byproduct. What is this and how can it be avoided?
A: The high-molecular-weight byproduct is likely the corresponding dibenzyl ether, formed from the self-condensation of two molecules of the starting alcohol. This can occur if the reaction conditions are not optimal.
-
Temperature Control: Lowering the reaction temperature can disfavor the self-condensation reaction.
-
Order of Addition: Add the deprotonated alcohol (alkoxide) to the alkyl halide rather than the other way around. This ensures that the concentration of the reactive alkoxide is kept low, minimizing the chance of it reacting with another molecule of the alcohol.
-
Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol. Ensure that the deprotonation is complete before adding the alkyl halide.
Quantitative Data on Side Reactions
The following table provides illustrative data on how reaction conditions can influence product distribution in the oxidation of a primary alcohol.
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Desired Product (Aldehyde) Yield (%) | Side Product (Carboxylic Acid) Yield (%) |
| PCC | 25 | 4 | 85 | <5 |
| KMnO₄ | 25 | 2 | 10 | 80 |
| KMnO₄ | 0 | 4 | 30 | 60 |
| CrO₃/H₂SO₄ | 50 | 1 | <5 | 90 |
Note: These are representative yields for a generic primary alcohol and serve to illustrate trends.
Experimental Protocols
Protocol 1: Selective Oxidation to 2,3,4,5-Tetrafluorobenzaldehyde using PCC
Objective: To synthesize 2,3,4,5-Tetrafluorobenzaldehyde from this compound with minimal over-oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
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Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
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Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® and silica gel to remove the chromium salts.
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Wash the filter pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Note: If over-oxidation is still observed, ensure the PCC is of high quality and the DCM is truly anhydrous.
Protocol 2: Synthesis of a Benzyl Ether via Williamson Ether Synthesis
Objective: To synthesize a 2,3,4,5-Tetrafluorobenzyl ether from the corresponding alcohol and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane or benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Troubleshooting Note: The slow addition of the alcohol to the base and then the slow addition of the halide is crucial to prevent side reactions like elimination (if using a secondary or tertiary halide) or self-condensation.[9]
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
- 1. benchchem.com [benchchem.com]
- 2. kscl.co.in [kscl.co.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzyl Alcohol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-tetrafluorobenzyl alcohol and its derivatives.
Purification Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Improper Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and broad peaks, making it difficult to isolate pure fractions.
-
Product Streaking/Tailing: The compound may be interacting with the stationary phase (e.g., acidic silica gel), leading to tailing and incomplete elution.
-
Irreversible Adsorption: Highly polar derivatives may bind too strongly to the silica gel.
Solutions:
| Solution | Detailed Steps |
| Optimize Solvent System with TLC | Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. This provides the best separation on a silica gel column. |
| Gradient Elution | Start with a less polar solvent system and gradually increase the polarity. For example, begin with a low percentage of ethyl acetate in hexanes and slowly increase the ethyl acetate concentration.[1] |
| Reduce Sample Load | A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel. |
| Add a Basic Modifier | For basic derivatives that may be interacting with acidic silica, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to improve peak shape and recovery.[1] |
| Change the Stationary Phase | Consider using a different stationary phase, such as alumina for basic compounds, or bonded phases like amino or cyano for highly polar compounds.[1] |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The compound may be too soluble or not soluble enough in the chosen solvent at different temperatures.
-
Solution is Not Saturated: Not enough solute is dissolved in the hot solvent.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
Solutions:
| Solution | Detailed Steps |
| Systematic Solvent Screening | In small test tubes, test the solubility of a small amount of your crude product in various hot and cold solvents (e.g., ethanol, methanol, acetonitrile, hexane/ethyl acetate mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold. |
| Use a Two-Solvent System | Dissolve the compound in a minimum amount of a "good" solvent (in which it is soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. |
| Induce Crystallization | If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound. |
| Slow Cooling | Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. This encourages the growth of larger, purer crystals. |
| Pre-purification | If significant impurities are present, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials, such as the corresponding 2,3,4,5-tetrafluorobenzoic acid or 2,3,4,5-tetrafluorobenzoyl chloride.[2] Side-products from the reaction, such as over-alkylated or reduced species, may also be present.
Q2: How can I remove acidic impurities like 2,3,4,5-tetrafluorobenzoic acid?
A2: A liquid-liquid extraction is highly effective. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with an aqueous basic solution, such as saturated sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer. Repeat the wash 2-3 times.[2]
Q3: My this compound derivative is a liquid/oil. What is the best way to purify it?
A3: For liquid or oily products, column chromatography is the preferred method of purification.[2] Distillation under reduced pressure can also be an option if the compound is thermally stable and has a boiling point distinct from any impurities.
Q4: What are some recommended solvent systems for column chromatography of these derivatives?
A4: A good starting point for many derivatives is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[3] For more polar derivatives, a system of dichloromethane and methanol may be necessary.[3] Always optimize the solvent system using TLC first.
Q5: What are suitable recrystallization solvents for solid this compound derivatives?
A5: For polar fluorinated compounds, polar solvents like ethanol, acetone, and acetonitrile can be effective.[2] For less polar derivatives, a co-solvent system such as hexane/ethyl acetate or hexane/dichloromethane is often a good choice.[2]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis and purification of this compound. Note that yields and purity are highly dependent on the specific reaction conditions and the nature of the derivative.
| Purification Method | Starting Material | Product | Reported Yield | Reported Purity | Reference |
| Filtration and Distillation | 2,3,4,5-Tetrafluorobenzoyl chloride | This compound | 97% | Not Specified | CN109293478B[4] |
| Not Specified | 2,3,5,6-Tetrafluorobenzoic acid | 2,3,5,6-Tetrafluorobenzyl alcohol | 96.7% | 98% | DE3714602A1[5] |
Experimental Protocols
Protocol 1: Purification of this compound from a Reduction Reaction
This protocol is adapted from the synthesis described in patent CN109293478B.[4]
-
Quenching and Extraction: After the reduction of 2,3,4,5-tetrafluorobenzoyl chloride is complete, add 100g of dichloromethane to the reaction mixture.
-
Filtration: Stir the mixture for 10 minutes and then filter to remove insoluble inorganic salts.
-
Washing: Wash the filter cake with an additional 50g of dichloromethane and combine the filtrates.
-
Layer Separation: Separate the organic layer from the aqueous layer.
-
Solvent Removal: Distill the dichloromethane from the organic layer to obtain the crude this compound.
-
Final Purification (if necessary): If further purification is required, the resulting product can be purified by vacuum distillation or column chromatography.
Visualizations
Purification Strategy Workflow
The following diagram illustrates a general workflow for selecting an appropriate purification strategy for a crude this compound derivative.
Caption: Decision workflow for selecting a purification method.
General Experimental Workflow for Column Chromatography
This diagram outlines the key steps involved in purifying a this compound derivative using column chromatography.
Caption: Step-by-step process for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 5. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]
Technical Support Center: Overcoming Reactivity Challenges with 2,3,4,5-Tetrafluorobenzyl Alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low reactivity with 2,3,4,5-tetrafluorobenzyl alcohol in common synthetic transformations. This document provides troubleshooting advice, detailed experimental protocols, and frequently asked questions to help overcome these challenges.
Understanding the Low Reactivity of this compound
The primary reason for the observed low reactivity of this compound in reactions where it acts as a nucleophile (e.g., Williamson ether synthesis, esterification) is the strong electron-withdrawing inductive effect of the four fluorine atoms on the benzene ring. This effect decreases the electron density on the benzylic oxygen, making the hydroxyl group less nucleophilic and more acidic compared to non-fluorinated benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis with this compound giving a low yield?
A1: The alkoxide of this compound is a weaker nucleophile than the alkoxide of benzyl alcohol due to the electron-withdrawing fluorine atoms. This reduced nucleophilicity leads to a slower reaction rate and lower yield. To overcome this, more forcing reaction conditions are necessary, such as using a stronger base, a more reactive electrophile, a higher temperature, or a polar aprotic solvent.
Q2: I am having difficulty forming an ester with this compound using Fischer esterification. What are my options?
A2: The reduced nucleophilicity of the alcohol makes the acid-catalyzed attack on the protonated carboxylic acid less efficient. Alternative esterification methods are recommended. Acylation with a more reactive electrophile like an acid chloride or anhydride, especially with a nucleophilic catalyst like 4-DMAP, is a good option. Alternatively, the Mitsunobu reaction provides a reliable method for esterification of less reactive alcohols.
Q3: Are there any alternative methods to form C-O bonds with this compound?
A3: Yes, activating the alcohol is a key strategy. The Mitsunobu reaction is a powerful method that activates the hydroxyl group in situ, making it a good leaving group for subsequent nucleophilic attack. Another approach is to convert the alcohol to a better leaving group, such as a tosylate, which can then be displaced by an alkoxide in a Williamson-type synthesis.
Q4: Will the fluorine atoms on the aromatic ring participate in side reactions?
A4: Under the conditions for etherification and esterification of the benzylic alcohol, the C-F bonds on the aromatic ring are generally stable and unlikely to participate in side reactions. Nucleophilic aromatic substitution (SNAr) on the fluorinated ring typically requires much harsher conditions or specific activation that are not present in these reactions.
Troubleshooting Guide: Etherification (Williamson Ether Synthesis)
Problem: Low to no conversion in the formation of ethers from this compound.
The primary issue is the reduced nucleophilicity of the 2,3,4,5-tetrafluorobenzyl alkoxide.
Solutions & Troubleshooting
| Troubleshooting Tip | Rationale |
| Use a Stronger Base | A stronger base, such as sodium hydride (NaH), is required to fully deprotonate the more acidic fluorinated benzyl alcohol to form the corresponding alkoxide in sufficient concentration. |
| Increase Reaction Temperature | Higher temperatures can help overcome the activation energy barrier for the reaction with the less nucleophilic alkoxide. |
| Use a Polar Aprotic Solvent | Solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" alkoxide, which is more nucleophilic. |
| Use a More Reactive Electrophile | If possible, use a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. Using an alkyl triflate or tosylate is also a good option. |
| Activation of the Alcohol | Convert the alcohol to a better leaving group, such as a tosylate, and then react it with the desired alkoxide. This reverses the roles of the nucleophile and electrophile. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis (for comparison)
-
Reactants: Benzyl alcohol (1.0 eq.), Alkyl bromide (1.2 eq.), Sodium hydride (1.2 eq.)
-
Solvent: THF
-
Temperature: Room temperature to 60 °C
-
Time: 4-12 hours
-
Typical Yield: 80-95%
Protocol 2: Modified Williamson Ether Synthesis for this compound
-
Reactants: this compound (1.0 eq.), Alkyl iodide (1.5 eq.), Sodium hydride (60% in mineral oil, 1.5 eq.)
-
Solvent: Anhydrous DMF
-
Temperature: 60-100 °C
-
Time: 12-24 hours
-
Expected Yield: 40-60% (Highly dependent on the alkyl iodide)
Detailed Methodology (Protocol 2):
-
To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
Add the alkyl iodide (1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (start with 60 °C and increase if the reaction is slow) and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | NaH | THF | RT | 6 | ~90 |
| This compound | NaH | DMF | 80 | 18 | 40-60* |
*Estimated yield based on the reduced reactivity.
Workflow for Williamson Ether Synthesis Troubleshooting
Troubleshooting Guide: Esterification
Problem: Inefficient ester formation with this compound.
The reduced nucleophilicity of the alcohol hinders both acid-catalyzed and base-mediated esterification reactions.
Solutions & Troubleshooting
| Troubleshooting Tip | Rationale |
| Use a More Reactive Acylating Agent | Instead of a carboxylic acid, use a more electrophilic acylating agent like an acid chloride or an anhydride. |
| Use a Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) is an excellent catalyst for the acylation of less reactive alcohols. It forms a highly reactive N-acylpyridinium intermediate. |
| Employ the Mitsunobu Reaction | This reaction is highly effective for esterifying sterically hindered or electronically deactivated alcohols. It proceeds via in situ activation of the alcohol. |
Experimental Protocols
Protocol 3: DMAP-Catalyzed Acylation with an Acid Anhydride
-
Reactants: this compound (1.0 eq.), Acetic anhydride (1.5 eq.), Triethylamine (2.0 eq.), DMAP (0.1 eq.)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
-
Time: 2-6 hours
-
Expected Yield: >90%
Detailed Methodology (Protocol 3):
-
To a solution of this compound (1.0 eq.), triethylamine (2.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere, add acetic anhydride (1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Protocol 4: Esterification via the Mitsunobu Reaction
-
Reactants: this compound (1.0 eq.), Carboxylic acid (1.2 eq.), Triphenylphosphine (PPh3, 1.5 eq.), Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)
-
Solvent: Anhydrous THF
-
Temperature: 0 °C to room temperature
-
Time: 4-12 hours
-
Expected Yield: 70-95%
Detailed Methodology (Protocol 4):
-
To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Data Summary
| Method | Acylating Agent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Carboxylic Acid | H2SO4 | Reflux | 24-48 | <20* |
| DMAP-Catalyzed Acylation | Acid Anhydride | DMAP/Et3N | RT | 2-6 | >90 |
| Mitsunobu Reaction | Carboxylic Acid | PPh3/DIAD | 0 to RT | 4-12 | 70-95 |
*Estimated yield, likely very low.
Signaling Pathway for DMAP-Catalyzed Acylation
Workflow for the Mitsunobu Reaction
Preventing decomposition of 2,3,4,5-Tetrafluorobenzyl alcohol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzyl alcohol. The information is designed to help prevent its decomposition during chemical reactions and address common issues encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary known decomposition pathways for this compound?
A1: Based on general knowledge of fluorinated benzyl alcohols and related compounds, the primary decomposition pathways for this compound are believed to be:
-
Oxidation: Like other primary alcohols, it can be oxidized to form the corresponding aldehyde (2,3,4,5-Tetrafluorobenzaldehyde) and further to the carboxylic acid (2,3,4,5-Tetrafluorobenzoic acid), especially in the presence of strong oxidizing agents.[1][2]
-
Reaction with Strong Acids: While generally more stable than their non-fluorinated counterparts, fluorinated benzyl alcohols can undergo cleavage or side reactions under strongly acidic conditions, potentially leading to the formation of carbocation intermediates and subsequent undesired products.
-
Thermal Decomposition: Exposure to excessive heat can lead to decomposition, likely through the formation of carbon monoxide, carbon dioxide, and other degradation products.
-
Reaction with Strong Reducing Agents: Some strong reducing agents, such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4), have been anecdotally reported to cause the reduction of aryl fluorides in similar compounds, which could be a potential side reaction.
Q2: What are the signs of decomposition of this compound in my reaction?
A2: Signs of decomposition can include:
-
Color Change: The appearance of unexpected colors in the reaction mixture.
-
Formation of Precipitates: The formation of insoluble materials.
-
Inconsistent or Low Yields: Obtaining a lower than expected yield of your desired product.
-
Presence of Impurities: Observation of unexpected spots on Thin Layer Chromatography (TLC) or peaks in Gas Chromatography (GC) or Liquid Chromatography (LC) analysis. Common impurities could include the corresponding aldehyde or carboxylic acid.
Q3: How can I prevent the oxidation of this compound during a reaction?
A3: To prevent oxidation:
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidizing Agents: If the reaction chemistry allows, avoid the use of strong oxidizing agents. If an oxidation is intended, carefully control the stoichiometry and reaction conditions.[1]
-
Control Reaction Temperature: Avoid excessive heating, as this can accelerate oxidation.
Q4: What precautions should I take when using strong bases with this compound?
A4: When using strong bases, particularly for reactions like the Williamson ether synthesis, consider the following:
-
Choice of Base: While strong bases are needed to deprotonate the alcohol, extremely reactive bases like NaH might lead to side reactions. Consider using alternative, non-nucleophilic hindered bases such as potassium tert-butoxide (t-BuOK), lithium bis(trimethylsilyl)amide (LiHMDS), or lithium diisopropylamide (LDA).
-
Temperature Control: Perform the deprotonation at low temperatures to control reactivity and minimize side reactions.
-
Order of Addition: Add the base slowly to a solution of the alcohol to maintain control over the reaction.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms:
-
Low yield of the desired ether product.
-
Presence of unreacted this compound.
-
Formation of elimination byproducts from the alkylating agent.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a slight excess of a suitable strong, non-nucleophilic base is used. Monitor the deprotonation step if possible before adding the electrophile. |
| Side Reactions (Elimination) | This is more likely if your alkylating agent is a secondary or tertiary halide.[3] If possible, use a primary alkyl halide or a sulfonate ester as the electrophile.[4][5] |
| Steric Hindrance | The bulky nature of the tetrafluorobenzyl group may hinder the reaction. Use a more reactive electrophile or consider alternative ether synthesis methods. |
| Reaction Temperature Too High | High temperatures can favor elimination over substitution.[3] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
Issue 2: Formation of Unexpected Byproducts (e.g., Aldehyde or Carboxylic Acid)
Symptoms:
-
TLC or GC/LC-MS analysis shows the presence of 2,3,4,5-Tetrafluorobenzaldehyde or 2,3,4,5-Tetrafluorobenzoic acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation by Air | Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction. |
| Presence of Oxidizing Impurities | Ensure all reagents and solvents are pure and free from oxidizing contaminants. |
| Reaction with Other Reagents | Certain reagents, even if not classic oxidizing agents, may facilitate oxidation under the reaction conditions. Review the compatibility of all components. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol provides a general guideline for the synthesis of ethers from this compound.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Strong, non-nucleophilic base (e.g., NaH, KH, or t-BuOK)
-
Primary alkyl halide or sulfonate ester
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Slowly add the alkylating agent to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive electrophiles, but this should be done with caution to avoid elimination side reactions.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: A flowchart to diagnose and resolve low product yields.
Potential Decomposition Pathways of this compound
Caption: An overview of potential degradation routes for the title compound.
References
Optimizing reaction conditions for the etherification of 2,3,4,5-Tetrafluorobenzyl alcohol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimization of reaction conditions for the etherification of 2,3,4,5-tetrafluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the etherification of this compound?
A1: The most prevalent and versatile method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the alcohol to form a tetrafluorobenzyl alkoxide, which then acts as a nucleophile to displace a leaving group (typically a halide) from an alkylating agent in an SN2 reaction.[2][3][4]
Q2: How do the fluorine substituents on the aromatic ring affect the reaction?
A2: The four electron-withdrawing fluorine atoms increase the acidity of the benzylic alcohol's hydroxyl proton. This makes deprotonation easier compared to a non-fluorinated benzyl alcohol, potentially allowing for the use of milder bases. However, the strong inductive effect can also influence the nucleophilicity of the resulting alkoxide.
Q3: What are the recommended bases for this reaction?
A3: A range of bases can be used, with the choice depending on the specific alkylating agent and desired reaction conditions.
-
Strong Bases: Sodium hydride (NaH) is a very common and effective choice, as it irreversibly deprotonates the alcohol to form the alkoxide.[1][5] It is typically used in polar aprotic solvents like DMF or THF.
-
Milder Bases: Potassium carbonate (K₂CO₃) is a less hazardous alternative that can be effective, often used in solvents like acetone or DMF, particularly when a more reactive alkylating agent is employed.[6][7]
-
Silver Oxide (Ag₂O): This is a mild reagent particularly useful for sensitive substrates, as it can promote etherification without the need to pre-form the alkoxide.[3][8]
Q4: Which solvents are most suitable for this etherification?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide salt while not interfering with the nucleophilic attack of the alkoxide.[4] Common choices include:
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction.[1][6] A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (this compound and the alkylating agent). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | The base may be old, inactive, or insufficient. Use a fresh, high-purity batch of base (e.g., NaH from a new container). Ensure you are using at least a stoichiometric equivalent (typically 1.1-1.5 equivalents) relative to the alcohol. If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH. |
| Poor Quality Reagents/Solvent | Water in the reaction mixture will quench the strong base and the alkoxide.[1] Use anhydrous solvents and ensure the alcohol and alkylating agent are dry. Dry glassware thoroughly before use. |
| Unreactive Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, the reaction may be sluggish.[1] Consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[1] |
| Low Reaction Temperature | SN2 reactions can be slow at room temperature. If the reaction is not proceeding, consider gently heating the mixture (e.g., to 50-80 °C), while monitoring for side product formation by TLC.[2][6] |
| Steric Hindrance | The Williamson ether synthesis works best with primary alkyl halides.[2][4] If you are using a secondary alkyl halide, the competing E2 elimination reaction becomes significant. A tertiary alkyl halide will almost exclusively yield the elimination product.[2][4] |
Problem: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Elimination (Alkene Formation) | This is common with secondary or sterically hindered primary alkyl halides.[4] Use a less sterically hindered base, lower the reaction temperature, and ensure the alkoxide is added slowly to the alkyl halide if possible. |
| Self-Condensation of Alkylating Agent | At elevated temperatures, some alkylating agents can react with themselves. Maintain strict temperature control and avoid overheating. |
| C-Alkylation | While less common for benzyl alcohols compared to phenoxides, it is a possibility. Using polar aprotic solvents generally favors the desired O-alkylation. |
Data Presentation: Reaction Conditions
The optimal conditions for the etherification of this compound will depend on the specific alkylating agent used. The following tables provide representative data based on the Williamson ether synthesis of related fluorinated and non-fluorinated benzyl alcohols to guide optimization.
Table 1: Comparison of Base and Solvent Systems
| Entry | Alcohol | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl-α-D-mannopyranoside | 2,3,5,6-Tetrafluorobenzyl bromide (8-10) | NaH (8-10) | DMF | 0 to RT | 16 | 64[1] |
| 2 | Benzyl Alcohol | Ethyl Iodide (1.0) | K₂CO₃ (1.0) | DMSO | 50 | 1.5 | 91 |
| 3 | 4-Hydroxyacetanilide | 2-Chloroethanol (1.1) | K₂CO₃ (1.5) | DMF | 70-110 | 2-4 | N/A[6] |
| 4 | Glucose | Iodomethane (excess) | Ag₂O | N/A | N/A | N/A | 85[3] |
Note: Yields are highly substrate-dependent. This table illustrates common reagent combinations.
Table 2: Effect of Fluorine Substitution on Yield
This data shows the synthesis of various fluorinated benzyl ethers of methyl-α-D-mannopyranoside using NaH in DMF.[1] It illustrates how the degree and position of fluorine substitution can impact reaction efficiency.
| Benzylating Agent | Yield (%) |
| Benzyl bromide | 96 |
| 2-Fluorobenzyl bromide | 88 |
| 2,6-Difluorobenzyl bromide | 13 |
| 2,3,5,6-Tetrafluorobenzyl bromide | 64 |
| Pentafluorobenzyl bromide | 16 |
Experimental Protocols
Protocol 1: General Procedure for Etherification using Sodium Hydride
This protocol is adapted from a standard Williamson ether synthesis procedure for fluorinated benzyl halides.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Slowly add the alkyl halide (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., 50 °C) can be applied.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ether.
Visualizations
Caption: General workflow for Williamson ether synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. jk-sci.com [jk-sci.com]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. chem.libretexts.org [chem.libretexts.org]
Challenges in the scale-up of 2,3,4,5-Tetrafluorobenzyl alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,3,4,5-Tetrafluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent and effective method involves a two-step process. First, 2,3,4,5-Tetrafluorobenzoic acid is converted to its corresponding acid chloride, 2,3,4,5-Tetrafluorobenzoyl chloride, typically using thionyl chloride.[1] The resulting acid chloride is then reduced to this compound using a reducing agent like sodium borohydride (NaBH₄).[1] Alternative strategies may involve the reduction of tetrafluorobenzoic acid esters.[2]
Q2: Why is sodium borohydride (NaBH₄) preferred over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄)?
A2: While very powerful, LiAlH₄ can cause undesired side reactions, such as the elimination of fluorine atoms from the aromatic ring, particularly at the ortho position.[3] Sodium borohydride is a milder reducing agent that selectively reduces the acid chloride to the alcohol without affecting the fluorine substituents, leading to a cleaner product.
Q3: What is the role of an ether solvent when using NaBH₄ in an aqueous medium?
A3: Ether solvents, such as ethylene glycol dimethyl ether, can complex with and activate the sodium borohydride.[1] This activation enhances the reducing power of NaBH₄ in the aqueous solvent, leading to higher reaction yields.[1]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The reaction to form the acid chloride evolves HCl gas.[4] The subsequent reduction of the acid chloride is often strongly exothermic and also generates gas.[1] Appropriate temperature control and ventilation are crucial. The final product, this compound, and its precursors are classified as irritants and may be harmful if swallowed.[5][6] Standard personal protective equipment should be used at all times.
Troubleshooting Guide
Issue: Low Yield
Q1: My overall yield is significantly lower than expected. What are the potential causes?
A1: Low yield can stem from several factors:
-
Hydrolysis of the Acid Chloride: 2,3,4,5-Tetrafluorobenzoyl chloride is sensitive to moisture and can hydrolyze back to 2,3,4,5-Tetrafluorobenzoic acid, especially at elevated temperatures in the presence of water.[1]
-
Esterification Side Reaction: During the reduction step, the newly formed this compound can react with the starting material (2,3,4,5-Tetrafluorobenzoyl chloride) to form an ester byproduct. This is more likely if the reduction reaction is too slow.[1]
-
Incomplete Reaction: Insufficient reducing agent or reaction time can lead to incomplete conversion of the acid chloride.
-
Loss During Workup: The product may be lost during extraction or purification steps.
Issue: Product Impurity
Q2: My final product shows significant impurities by NMR or GC analysis. What are these impurities and how can I avoid them?
A2: Common impurities include:
-
Unreacted Starting Material: Residual 2,3,4,5-Tetrafluorobenzoyl chloride or 2,3,4,5-Tetrafluorobenzoic acid.
-
Ester Byproduct: Formed from the reaction between the product and the starting acid chloride.[1] To minimize this, ensure rapid and efficient reduction by maintaining the optimal temperature and using an adequate amount of reducing agent.[1] A large excess of NaBH₄ is often used to increase the probability of reduction over esterification.[1]
-
Hydrolysis Product: 2,3,4,5-Tetrafluorobenzoic acid from the hydrolysis of the acid chloride.[1] Ensure all reagents and solvents are anhydrous in the first step and that temperature control is maintained during the aqueous reduction.
Issue: Poor Reaction Control
Q3: The reduction reaction is difficult to control, with rapid gas evolution and a strong exotherm. How can I manage this?
A3: The reaction of NaBH₄ with the acid chloride in an aqueous system is known to be exothermic and produce gas.[1] To manage this:
-
Control the Addition Rate: Add the 2,3,4,5-Tetrafluorobenzoyl chloride to the NaBH₄ solution dropwise over a prolonged period (e.g., 3 hours).[1]
-
Maintain Low Temperature: Keep the reaction vessel in an ice bath to maintain a low and stable temperature, typically between 5-15°C.[1]
-
Ensure Adequate Headspace and Venting: Use a reaction vessel that is large enough to accommodate potential foaming and ensure it is not sealed to allow for the safe release of gas.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote even heat distribution and prevent localized hot spots.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis.
| Step | Starting Material | Reagents | Solvent(s) | Temperature | Time | Yield | Reference |
| 1 | 2,3,4,5-Tetrafluorobenzoic Acid | Thionyl Chloride, DMF (cat.) | Thionyl Chloride | 70°C (Reflux) | Until clear | 99% | [1] |
| 2 | 2,3,4,5-Tetrafluorobenzoyl Chloride | NaBH₄, Ethylene Glycol Dimethyl Ether | Water | 5-15°C | ~3 hours (addition) | 78% (overall) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
To a 250 mL round-bottom flask, add 2,3,4,5-Tetrafluorobenzoic acid (50g, 0.258 mol).
-
Add thionyl chloride (150 mL) to the flask.
-
Add 3 drops of N,N-Dimethylformamide (DMF) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to 70°C.
-
Maintain the reflux until the solution becomes clear and gas evolution ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride via atmospheric distillation.
-
Purify the resulting 2,3,4,5-Tetrafluorobenzoyl chloride by distillation under reduced pressure to yield a colorless oily product.[1]
Protocol 2: Reduction to this compound
-
In a 500 mL four-necked flask equipped with a stirrer, thermometer, and addition funnel, add sodium borohydride (NaBH₄) (4.16g, 0.11 mol) and ethylene glycol dimethyl ether (10g).[1]
-
Stir the mixture and heat to 78-80°C under a nitrogen atmosphere and hold for 3 hours to activate the NaBH₄.[1]
-
After the activation period, cool the mixture to 20-30°C and add water (300g). Stir until all solids are dissolved.
-
Cool the aqueous solution to 5°C using an ice bath.
-
Under a nitrogen atmosphere, add the 2,3,4,5-Tetrafluorobenzoyl chloride (54.1g from the previous step) dropwise to the cooled NaBH₄ solution.[1]
-
CRITICAL: The reaction is strongly exothermic. Control the addition rate to maintain the internal temperature between 5-15°C. The addition should take approximately 3 hours.[1]
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Add dichloromethane (100g) and stir for 10 minutes.
-
Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with an additional 50g of dichloromethane.
-
Combine the filtrates and transfer to a separatory funnel. Separate the organic layer.
-
Remove the dichloromethane from the organic layer by distillation to obtain the this compound product.[1]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4,5-Tetrafluorobenzaldehyde | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3,4,5-Tetrafluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: 2,3,4,5-Tetrafluorobenzoic acid or 2,3,4,5-Tetrafluorobenzoyl chloride are common starting materials and can persist in the final product.[1][2]
-
Byproducts of Reduction: If the synthesis involves the reduction of a carboxylic acid or its derivative, partially reduced intermediates or over-reduced species may be present.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., dichloromethane, ether, toluene) may be present.[1]
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation. Benzyl ethers, in general, are susceptible to cleavage under strong acidic conditions.
Q2: What is the initial and most effective step to remove acidic impurities like 2,3,4,5-Tetrafluorobenzoic acid?
A2: A liquid-liquid extraction using a mild aqueous base is the most effective initial step.[2] By washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with an aqueous solution of sodium bicarbonate or sodium carbonate, the acidic 2,3,4,5-Tetrafluorobenzoic acid is deprotonated and partitions into the aqueous layer, effectively removing it from the organic phase containing your product.[2]
Q3: My this compound is a liquid at room temperature. What is the best purification method?
A3: For liquid products like this compound, vacuum distillation is often the most suitable method for purification, especially for removing non-volatile impurities or those with significantly different boiling points. If impurities have similar boiling points, column chromatography is a more effective technique.
Q4: Can I purify this compound by recrystallization?
A4: While this compound is often a liquid at room temperature, some sources indicate it can be a low-melting solid. If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical and will require screening. Common solvent systems for fluorinated compounds include mixtures of polar and non-polar solvents like hexane/ethyl acetate or hexane/dichloromethane.[2]
Troubleshooting Guides
Issue 1: Acidic Impurity Detected (e.g., by pH test or analytical data)
-
Symptom: The organic layer containing the product tests acidic, or analytical techniques (like NMR or GC-MS) show the presence of 2,3,4,5-Tetrafluorobenzoic acid.
-
Solution: Perform a liquid-liquid extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic solution 2-3 times with the NaHCO₃ solution in a separatory funnel.
-
Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Issue 2: Poor Separation of Impurities with Similar Boiling Points during Distillation
-
Symptom: During vacuum distillation, the collected fractions show minimal improvement in purity as determined by GC analysis.
-
Solution: Switch to column chromatography for better separation based on polarity differences.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for fluorinated compounds is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Properly pack a silica gel column to avoid channeling. A slurry packing method is generally recommended.
-
Loading and Elution: Load the sample concentrated onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the eluent. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or GC.
-
Issue 3: The Compound "Oils Out" During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Solution: This often happens when the solution is supersaturated or cools too quickly.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent Adjustment: Add a small amount of a co-solvent. If the compound is too soluble, add a poor solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the good solvent to clarify before cooling.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to induce crystal formation.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Key Considerations |
| Liquid-Liquid Extraction (Basic Wash) | >95% (removal of acidic impurities) | Highly effective for removing acidic starting materials like 2,3,4,5-Tetrafluorobenzoic acid.[2] |
| Vacuum Distillation | >98% | Dependent on the boiling point difference between the product and impurities. Ideal for removing non-volatile residues. |
| Recrystallization | >99% | Only applicable if the compound is a solid. Requires careful solvent selection and optimization. |
| Column Chromatography | >99% | Excellent for separating impurities with similar physical properties. Can be time-consuming and lead to some product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a stir bar in the distilling flask for smooth boiling. Grease all joints to ensure a good seal.
-
Initial Solvent Removal: If the crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator.
-
Distillation: Transfer the crude this compound to the distilling flask. Connect the apparatus to a vacuum source (e.g., a vacuum pump) and a cold trap.
-
Slowly reduce the pressure. The boiling point of this compound is approximately 180°C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. Monitor the pressure and temperature.
-
Collect the fraction that distills at a constant temperature. Discard any initial forerun that may contain more volatile impurities.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The ideal Rf for the product is around 0.25.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (e.g., with a pump or nitrogen). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
References
Minimizing byproduct formation in the functionalization of 2,3,4,5-Tetrafluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the functionalization of 2,3,4,5-Tetrafluorobenzyl alcohol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Guide 1: O-Alkylation (Williamson Ether Synthesis)
Issue 1: Low yield of the desired ether product.
-
Question: I am getting a low yield of my desired 2,3,4,5-tetrafluorobenzyl ether. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the O-alkylation of this compound can be attributed to several factors. The electron-withdrawing nature of the tetrafluorophenyl ring makes the benzylic proton more acidic, potentially leading to side reactions. Here are some troubleshooting steps:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is a common choice. If you are using a weaker base like a carbonate, the deprotonation of the alcohol may be incomplete. Consider switching to a stronger base.
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. If you are observing decomposition or the formation of multiple byproducts, try running the reaction at a lower temperature for a longer period.
-
Solvent: A polar aprotic solvent like DMF or THF is generally preferred. Ensure the solvent is anhydrous, as water will quench the alkoxide and the base.
-
Purity of Starting Materials: Impurities in the this compound or the alkylating agent can interfere with the reaction. Ensure your starting materials are pure.
-
Issue 2: Formation of a significant amount of an elimination byproduct from my alkyl halide.
-
Question: My reaction is producing a significant amount of an alkene byproduct from my alkyl halide, in addition to the desired ether. How can I suppress this side reaction?
-
Answer: The formation of an elimination byproduct is common when using sterically hindered or secondary/tertiary alkyl halides. The alkoxide of this compound can act as a base, promoting E2 elimination. To minimize this:
-
Use a Less Hindered Alkyl Halide: If possible, use a primary alkyl halide.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Change the Leaving Group: Iodides are better leaving groups than bromides or chlorides and can sometimes favor substitution over elimination.
-
Issue 3: I am observing the formation of 2,3,4,5-Tetrafluorobenzaldehyde in my reaction mixture.
-
Question: My TLC analysis shows a spot corresponding to 2,3,4,5-Tetrafluorobenzaldehyde. How is this being formed and how can I prevent it?
-
Answer: The formation of the corresponding aldehyde suggests an oxidation side reaction. This can occur if:
-
Air/Oxygen is present: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent before use.
-
Impurities in Reagents: Certain impurities in the base or solvent could be acting as oxidants. Use high-purity, anhydrous reagents.
-
Guide 2: Esterification
Issue 1: The esterification reaction is slow and does not go to completion.
-
Question: I am trying to esterify this compound with a carboxylic acid using an acid catalyst (e.g., H₂SO₄), but the reaction is very slow. What can I do?
-
Answer: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the alcohol, making acid-catalyzed esterification (Fischer esterification) sluggish. To drive the reaction to completion:
-
Use a More Reactive Carboxylic Acid Derivative: Instead of the carboxylic acid, use the corresponding acyl chloride or anhydride. These are much more electrophilic and will react more readily with the less nucleophilic alcohol.
-
Use a Coupling Agent: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) can be used to activate the carboxylic acid and facilitate ester formation under milder conditions.
-
Removal of Water: If you must use Fischer esterification, use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
Issue 2: Formation of a colored impurity when using an acyl chloride.
-
Question: When I use an acyl chloride for the esterification, my reaction mixture turns dark, and I have difficulty purifying the product. What is causing this?
-
Answer: Acyl chlorides can be highly reactive and may contain impurities. The dark color could be due to decomposition products.
-
Use a Base: The reaction of an acyl chloride with an alcohol produces HCl as a byproduct. This can lead to side reactions. Include a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl.
-
Purify the Acyl Chloride: If the acyl chloride is old or has been exposed to moisture, it may have partially hydrolyzed. Consider purifying it by distillation before use.
-
Control the Temperature: Add the acyl chloride slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: Does the tetrafluorinated ring in this compound participate in any side reactions?
-
A1: The highly electron-deficient nature of the tetrafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Under strongly basic and/or high-temperature conditions, a nucleophile (including the alkoxide of the alcohol itself) could potentially displace one of the fluorine atoms. It is important to use the mildest reaction conditions possible to avoid this.
-
-
Q2: Are there any recommended protecting groups for this compound if I need to perform chemistry elsewhere in the molecule?
-
A2: Standard alcohol protecting groups can be used. Silyl ethers (e.g., TBDMS, TIPS) are a good choice as they are stable to a wide range of conditions and can be removed with fluoride sources. Acetals (e.g., MOM, THP) can also be used, but their installation and removal are acid-catalyzed.
-
-
Q3: What are the best practices for purifying derivatives of this compound?
-
A3: Standard purification techniques such as column chromatography on silica gel are generally effective. Due to the fluorine atoms, the derivatives are often more non-polar than their non-fluorinated analogs. A less polar eluent system (e.g., higher percentage of hexanes in ethyl acetate) may be required. Recrystallization can also be an effective purification method for solid derivatives.
-
Data Presentation: O-Alkylation Reaction Conditions
The following table summarizes a hypothetical optimization of the O-alkylation of this compound with benzyl bromide. This data is illustrative and serves as a guideline for experimental design.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Ether (%) | Yield of Byproduct (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 35 | 10 (Aldehyde) |
| 2 | NaH (1.2) | THF | 25 | 12 | 85 | < 5 (Aldehyde) |
| 3 | NaH (1.2) | THF | 65 | 4 | 92 | < 2 (Aldehyde) |
| 4 | NaH (1.2) | DMF | 25 | 8 | 95 | < 2 (Aldehyde) |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (THF or DMF, 0.2 M).
-
Add this compound (1.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.
-
Monitor the reaction by TLC. If the reaction is sluggish at room temperature, it may be gently heated (e.g., to 40-50 °C).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification using an Acyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane (0.2 M).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Troubleshooting logic for common byproduct formation.
Validation & Comparative
A Comparative Guide to Fluorinated Benzyl Alcohols in Synthesis: Spotlight on 2,3,4,5-Tetrafluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzyl alcohols serve as crucial building blocks in this endeavor, with the degree and position of fluorine substitution significantly influencing their reactivity and the properties of the resulting products. This guide provides an objective comparison of 2,3,4,5-tetrafluorobenzyl alcohol with other commonly used fluorinated benzyl alcohols, supported by available experimental data to aid in the selection of the optimal reagent for specific synthetic applications.
Introduction to Fluorinated Benzyl Alcohols
Fluorine's high electronegativity and relatively small size impart unique electronic properties to the benzene ring, thereby affecting the reactivity of the benzylic alcohol moiety. The electron-withdrawing nature of fluorine atoms generally increases the acidity of the alcohol proton and influences the stability of carbocation intermediates formed during substitution reactions. This guide will focus on a comparative analysis of this compound alongside other key analogues: 2,3,4,5,6-pentafluorobenzyl alcohol, 2,4-difluorobenzyl alcohol, and 4-fluorobenzyl alcohol.
Comparative Reactivity in Etherification Reactions
The Williamson ether synthesis is a fundamental transformation for which benzyl alcohols are common precursors. A study on the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside provides valuable insight into the relative reactivity of various fluorinated benzyl bromides, which are typically synthesized from their corresponding alcohols. The yields obtained under identical reaction conditions can be seen as an indirect measure of the parent alcohol's utility in such transformations.
Table 1: Comparison of Yields in Williamson Ether Synthesis
| Benzyl Bromide Precursor | Product Yield (%) |
| 2,3,4,5,6-Pentafluorobenzyl bromide | 16 |
| 2,3,5,6-Tetrafluoro-(4-methoxy)benzyl bromide | 20 |
| 2,3,5,6-Tetrafluorobenzyl bromide | 64 |
| 2,6-Difluorobenzyl bromide | 13 |
| 2-Fluorobenzyl bromide | 88 |
| Benzyl bromide (non-fluorinated) | 96 |
Data sourced from a study on the synthesis of fluorinated benzyl ethers.[1]
The data suggests that increasing the number of fluorine substituents generally decreases the yield in this S(_N)2-type reaction, likely due to the strong electron-withdrawing effect of the fluorine atoms, which deactivates the benzyl bromide towards nucleophilic attack. Notably, 2,3,5,6-tetrafluorobenzyl bromide (and by extension, the alcohol) shows a significantly higher yield compared to its pentafluorinated counterpart, suggesting a more favorable reactivity profile in this context. The high yield of the mono-fluorinated analogue highlights the nuanced effect of the degree of fluorination.
Experimental Protocol: Williamson Ether Synthesis of Fluorinated Benzyl Ethers
The following is a general procedure adapted from the literature for the synthesis of fluorinated benzyl ethers.[1]
Materials:
-
Methyl-α-D-mannopyranoside
-
Appropriate fluorinated benzyl bromide (8-10 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 8-10 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of methyl-α-D-mannopyranoside and the fluorinated benzyl bromide in anhydrous DMF is stirred under an argon atmosphere at 0 °C.
-
Sodium hydride is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of methanol.
-
Volatile materials are removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
Reactivity in Oxidation Reactions
However, the specific oxidation protocol can significantly influence the outcome. For instance, a study on the oxidation of various benzyl alcohol derivatives using a Pt@CHs catalyst in an oxygen atmosphere demonstrated high yields for a range of substituted benzyl alcohols, including those with electron-donating and electron-withdrawing groups.[2]
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohols
The following protocol is a generalized procedure for the aerobic oxidation of benzyl alcohols.[2]
Materials:
-
Substituted benzyl alcohol (1 mmol)
-
Pt@CHs catalyst (2 mg, 0.07 mol%)
-
Toluene (3 mL)
-
Oxygen gas
Procedure:
-
The benzyl alcohol and Pt@CHs catalyst are combined in toluene in a reaction vessel equipped with a reflux condenser.
-
The mixture is stirred at 80 °C under an atmosphere of oxygen (1 atm).
-
The reaction progress is monitored by an appropriate method (e.g., GC, TLC).
-
Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate.
Influence of Acidity on Reactivity
Table 2: pKa Values of Selected Fluorinated Phenols
| Compound | pKa |
| 4-Fluorophenol | 9.89 |
| 2,6-Difluorophenol | 7.34 |
| 2,3,5,6-Tetrafluorophenol | 5.67 |
| 2,3,4,5,6-Pentafluorophenol | 5.55 |
Data compiled from various sources.[2]
The trend clearly shows that increasing fluorination significantly lowers the pKa, indicating increased acidity. This suggests that polyfluorinated benzyl alcohols, including this compound, are more acidic than their less fluorinated or non-fluorinated counterparts. This enhanced acidity can be advantageous in reactions where deprotonation of the alcohol is a key step.
Logical Relationship of Fluorination and Reactivity
The number and position of fluorine atoms on the benzene ring create a spectrum of reactivity among fluorinated benzyl alcohols. The following diagram illustrates the general relationship between the degree of fluorination and its impact on key chemical properties and reaction types.
Caption: Relationship between fluorination and reactivity.
Conclusion
The selection of a fluorinated benzyl alcohol for a synthetic application is a nuanced decision that depends on the specific reaction mechanism and desired outcome.
-
This compound presents a compelling balance of reactivity and fluorination. It is generally more reactive in nucleophilic substitution reactions than its pentafluorinated analog, as evidenced by higher yields in Williamson ether synthesis. Its increased acidity compared to mono- and di-fluorinated benzyl alcohols can be beneficial in base-mediated reactions.
-
Pentafluorobenzyl alcohol , with its highly electron-deficient ring, is less reactive in S(_N)2 reactions but can be a valuable substrate in other contexts, such as in the synthesis of highly fluorinated materials.
-
Mono- and di-fluorinated benzyl alcohols offer higher reactivity in nucleophilic substitutions, approaching that of non-fluorinated benzyl alcohol, while still introducing the beneficial effects of fluorine.
For researchers and drug development professionals, a careful consideration of the electronic effects conferred by the specific fluorine substitution pattern is paramount. The available data suggests that this compound is a versatile and efficient building block for the introduction of a tetrafluorinated phenyl moiety, offering a good compromise between the level of fluorination and synthetic accessibility. Further direct comparative studies under a wider range of reaction conditions are warranted to fully elucidate the relative performance of these important synthetic intermediates.
References
Comparison of reactivity between 2,3,4,5-Tetrafluorobenzyl alcohol and benzyl alcohol
An Objective Comparison of Chemical Reactivity: 2,3,4,5-Tetrafluorobenzyl Alcohol vs. Benzyl Alcohol
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functionalized building blocks is paramount. This guide provides a detailed comparison of the chemical reactivity of this compound and its non-fluorinated counterpart, benzyl alcohol. The introduction of four fluorine atoms onto the aromatic ring dramatically alters the electronic properties of the molecule, leading to significant, and often contrasting, reactivity in key organic transformations.
Electronic Properties: The Impact of Tetrafluorination
The fundamental difference in reactivity between the two alcohols stems from the potent electronic effects of the fluorine substituents. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). While it also has a weak electron-donating resonance effect (+R) through its lone pairs, the cumulative inductive effect of four fluorine atoms in this compound is overwhelmingly dominant.
This creates a highly electron-deficient (electrophilic) aromatic ring and significantly reduces the electron density of the entire benzyl group, including the benzylic carbon and the hydroxyl oxygen. In contrast, the phenyl group in benzyl alcohol is comparatively electron-neutral. These electronic differences are the primary drivers for the observed variations in reactivity.
Comparative Reactivity in Key Synthetic Transformations
The electron-deficient nature of the 2,3,4,5-tetrafluorobenzyl group directly influences its performance in common synthetic reactions.
A. Nucleophilic Substitution (S_N Reactions)
In nucleophilic substitution reactions, the hydroxyl group of an alcohol must first be activated to become a good leaving group, as OH⁻ is a poor one.[1][2] This is often achieved by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate).
-
Benzyl Alcohol: Reacts readily via S_N1 or S_N2 mechanisms depending on the conditions.[3] The S_N1 pathway proceeds through a relatively stable benzyl carbocation. The hydroxyl group can be protonated and subsequently replaced by a nucleophile.[3]
-
This compound: The strong electron-withdrawing nature of the tetrafluorinated ring severely destabilizes the formation of a positive charge on the adjacent benzylic carbon. This makes the formation of a benzylic carbocation intermediate highly unfavorable. Consequently, this compound is expected to be significantly less reactive in S_N1 type reactions. While S_N2 reactions do not involve a carbocation, the inductive effect still renders the benzylic carbon more electron-poor, which could slightly disfavor attack by some nucleophiles. Its unique properties, however, can be leveraged to facilitate certain complex nucleophilic substitutions.[4]
B. Oxidation Reactions
The oxidation of benzylic alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis.[3][5]
-
Benzyl Alcohol: Can be oxidized to benzaldehyde or benzoic acid using a variety of oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[3] The reaction generally proceeds via the removal of the benzylic hydrogen.
-
This compound: The electron-withdrawing fluorine atoms make the benzylic C-H bond more polarized and the benzylic carbon more electrophilic. This increased positive character at the reaction center facilitates attack by oxidizing agents and the abstraction of a hydride equivalent. Therefore, this compound is predicted to be more susceptible to oxidation than benzyl alcohol.
C. Esterification Reactions
Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester.[6] In this reaction, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.[6]
-
Benzyl Alcohol: Readily undergoes esterification with carboxylic acids like acetic acid to form esters such as benzyl acetate.[3][6][7]
-
This compound: The strong inductive effect of the fluorinated ring pulls electron density away from the hydroxyl oxygen, reducing its nucleophilicity. A less nucleophilic alcohol will attack the electrophilic carbonyl carbon of the carboxylic acid more slowly. As a result, this compound is expected to be less reactive in acid-catalyzed esterification reactions compared to benzyl alcohol.
Data Presentation: A Summary of Properties and Reactivity
The following tables summarize the key differences discussed.
Table 1: Comparison of Electronic and Physical Properties
| Property | Benzyl Alcohol | This compound |
| Molecular Formula | C₇H₈O | C₇H₄F₄O |
| Molecular Weight | 108.14 g/mol | 180.10 g/mol [8] |
| Aromatic Ring Nature | Electron-neutral / weakly donating | Strongly electron-deficient / electrophilic |
| Dominant Electronic Effect | Standard phenyl group effects | Strong inductive electron withdrawal (-I) |
| Expected pKa | ~15.4 | Lower (more acidic) due to inductive stabilization of the alkoxide |
Table 2: Summary of Predicted Chemical Reactivity
| Reaction Type | Benzyl Alcohol | This compound | Rationale for Difference |
| Nucleophilic Substitution (S_N1) | More Reactive | Less Reactive | Fluorine atoms destabilize the required benzylic carbocation intermediate. |
| Oxidation | Less Reactive | More Reactive | Fluorine atoms make the benzylic carbon more electron-poor and susceptible to oxidation. |
| Esterification | More Reactive | Less Reactive | Fluorine atoms reduce the nucleophilicity of the hydroxyl oxygen. |
Visualization of Reactivity Pathways
The logical flow from electronic properties to chemical reactivity is depicted below.
Caption: Influence of ring electronics on the reactivity of benzylic alcohols.
Experimental Protocols
The following are generalized protocols for key reactions, using the more extensively documented benzyl alcohol as a model substrate. These protocols can be adapted for this compound, though reaction times and temperatures may require optimization.
Protocol 1: Nucleophilic Substitution (Tosylation followed by Azide Substitution)
Objective: Convert the alcohol to an azide via a tosylate intermediate, a common S_N2 sequence.
Part A: Synthesis of Benzyl Tosylate [2]
-
Setup: Dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.5 eq) to the solution.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl tosylate.
Part B: Synthesis of Benzyl Azide [2]
-
Setup: Dissolve the benzyl tosylate (1.0 eq) from Part A in dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzyl azide.
Protocol 2: Oxidation to Aldehyde
Objective: Selectively oxidize benzyl alcohol to benzaldehyde.
Materials: Benzyl alcohol, Ferric Nitrate [Fe(NO₃)₃·9H₂O], 1,4-dioxane.[9]
-
Setup: In a reaction vessel, combine benzyl alcohol (3 mmol) and 1,4-dioxane (15 mL).
-
Catalyst Addition: Add ferric nitrate (2 mmol).
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours.[9] Monitor the reaction progress by GC or TLC.
-
Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 3: Fischer Esterification
Objective: Synthesize benzyl acetate from benzyl alcohol and acetic acid.[10][11]
Materials: Benzyl alcohol, glacial acetic acid, concentrated sulfuric acid (catalyst).[11]
-
Setup: In a 10-mL reaction vessel equipped with a stir bar, add glacial acetic acid (2.0 mL, ~35 mmol), benzyl alcohol (1.2 mL, 12 mmol), and silica beads (0.20 g).[11]
-
Catalyst Addition: Carefully add 10 drops of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture under reflux for 2-3 hours (conventional heating) or using microwave heating to accelerate the reaction.[11] Monitor for the formation of the characteristic fruity odor of the ester.
-
Workup: Cool the mixture and transfer it to a separatory funnel. Wash with water, followed by a 5% sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation or rotary evaporation to yield benzyl acetate.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 10. scribd.com [scribd.com]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
A Comparative Spectroscopic Analysis of Tetrafluorobenzyl Alcohol Isomers
This guide provides a detailed spectroscopic comparison of 2,3,4,5-tetrafluorobenzyl alcohol and its structural isomers, 2,3,4,6-tetrafluorobenzyl alcohol and 2,3,5,6-tetrafluorobenzyl alcohol. The differentiation of these isomers is critical in drug development and materials science, where specific substitution patterns dictate molecular interactions and properties. This document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, supported by detailed experimental protocols.
Due to the limited availability of published experimental spectra for all isomers, this guide combines available data with predicted spectral characteristics based on structural analysis and established spectroscopic principles. The highly symmetric 2,3,5,6-isomer serves as a reference for which spectral data is most readily available in databases.[1][2]
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected and observed spectroscopic data for the three tetrafluorobenzyl alcohol isomers. The key differences arise from the distinct molecular symmetry and the electronic influence of the fluorine atoms' positions on the aromatic ring.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts (δ) are in ppm.
| Isomer | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| This compound | -CH₂- : ~4.8 ppm (t)-OH : broad singletAr-H : 1H, ~7.1 ppm (m) | -CH₂- : ~56 ppmAr-C-H : 1 signal (~110-120 ppm)Ar-C-F : 4 signals (~135-155 ppm, complex C-F coupling)Ar-C-CH₂ : 1 signal (~120-130 ppm) |
| 2,3,4,6-Tetrafluorobenzyl alcohol | -CH₂- : ~4.7 ppm (t)-OH : broad singletAr-H : 1H, ~7.0 ppm (m) | -CH₂- : ~57 ppmAr-C-H : 1 signal (~100-110 ppm)Ar-C-F : 4 signals (~140-160 ppm, complex C-F coupling)Ar-C-CH₂ : 1 signal (~115-125 ppm) |
| 2,3,5,6-Tetrafluorobenzyl alcohol | -CH₂- : ~4.9 ppm (t, JH-F ≈ 2.5 Hz)-OH : broad singletAr-H : 1H, ~7.2 ppm (tt, JH-F ≈ 9.5, 7.0 Hz) | -CH₂- : ~56 ppmAr-C-H : 1 signal (~105-115 ppm, t)Ar-C-F : 2 signals (due to symmetry, ~140-150 ppm, complex C-F coupling)Ar-C-CH₂ : 1 signal (~112-120 ppm, t) |
Note: The molecular symmetry is the most powerful differentiator in NMR. The 2,3,5,6-isomer is the most symmetric, leading to the fewest signals in its ¹³C NMR spectrum.
Table 2: Comparative Infrared (IR) Spectroscopy Data
Values are characteristic absorption wavenumbers in cm⁻¹.
| Vibration | 2,3,4,5-Isomer (Predicted) | 2,3,4,6-Isomer (Predicted) | 2,3,5,6-Isomer (Observed/Predicted) | General Comments |
| O-H Stretch | 3200-3550 (broad, strong) | 3200-3550 (broad, strong) | 3200-3550 (broad, strong) | The broadness is due to hydrogen bonding, a hallmark of alcohols.[3] |
| Aromatic C-H Stretch | ~3050-3100 (weak) | ~3050-3100 (weak) | ~3050-3100 (weak) | Represents the single proton on the aromatic ring. |
| Aliphatic C-H Stretch (-CH₂-) | ~2850-2960 (medium) | ~2850-2960 (medium) | ~2850-2960 (medium) | Symmetric and asymmetric stretches of the methylene group. |
| Aromatic C=C Stretch | ~1450-1650 (multiple) | ~1450-1650 (multiple) | ~1450-1650 (multiple) | The pattern of these peaks can be indicative of the substitution pattern. |
| C-F Stretch | ~1100-1350 (strong) | ~1100-1350 (strong) | ~1100-1350 (strong) | Very strong absorptions characteristic of fluoroaromatic compounds. The exact pattern differs with isomerism. |
| C-O Stretch | ~1020-1080 (strong) | ~1020-1080 (strong) | ~1020-1080 (strong) | Characteristic of a primary alcohol.[3] |
| C-H Out-of-Plane Bend | ~800-900 | ~800-900 | ~800-900 | The position of this band is highly dependent on the number and position of adjacent hydrogens on the ring. |
Table 3: Comparative Mass Spectrometry (MS) and UV-Vis Data
| Isomer | Key MS Fragments (m/z) (Predicted) | λmax (nm) (Predicted) |
| This compound | 180 (M⁺) : Molecular ion179 (M-H) 163 (M-OH) 151 (M-CH₂OH) : Tetrafluorophenyl cation91 : Tropylium ion rearrangement (less likely) | ~260-265 |
| 2,3,4,6-Tetrafluorobenzyl alcohol | 180 (M⁺) : Molecular ion179 (M-H) 163 (M-OH) 151 (M-CH₂OH) : Tetrafluorophenyl cation91 : Tropylium ion rearrangement (less likely) | ~260-265 |
| 2,3,5,6-Tetrafluorobenzyl alcohol | 180 (M⁺) : Molecular ion179 (M-H) 163 (M-OH) 151 (M-CH₂OH) : Tetrafluorophenyl cation91 : Tropylium ion rearrangement (less likely) | ~258-262 |
Note: While the primary fragments are the same, the relative intensities may differ slightly. The molecular ion (m/z 180) should be observable for all isomers. The loss of functional groups attached to the ring is a common fragmentation pathway for benzyl alcohols.[4]
Logical & Experimental Workflows
The differentiation between these isomers follows a logical progression of spectroscopic analyses. The workflow begins with techniques that reveal functional groups and molecular weight, followed by NMR, which elucidates the precise substitution pattern through chemical shifts and molecular symmetry.
A common fragmentation pathway for benzyl alcohols in a mass spectrometer is the loss of the hydroxyl group followed by rearrangement.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for isomer identification.
-
Sample Preparation : Dissolve 5-10 mg of the tetrafluorobenzyl alcohol isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (5-10 seconds) are required.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Sample Preparation :
-
Neat Liquid/Melt : If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest method.[5]
-
-
Background Collection : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Measurement : Place the prepared sample in the instrument's beam path and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to functional groups like O-H (alcohol), C-O (alcohol), C-F (fluoroaromatic), and aromatic C=C bonds.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the molecular weight and key fragmentation patterns of the isomers.
-
Sample Preparation : Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[6]
-
GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a capillary column (e.g., DB-5ms) suitable for separating aromatic compounds. A typical temperature program might start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. Helium is commonly used as the carrier gas.[7]
-
MS Ionization and Detection : As compounds elute from the GC column, they enter the mass spectrometer. Use Electron Ionization (EI) at a standard energy of 70 eV. This energy causes reproducible fragmentation of the molecule.[5]
-
Data Analysis : Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) to confirm the molecular weight (180.10 g/mol ). Identify major fragment ions and propose fragmentation pathways, such as the loss of H, OH, or CH₂OH.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.
-
Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 0.01 mg/mL. Prepare a "blank" cuvette containing only the solvent.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Calibrate the instrument by placing the blank cuvette in the reference and sample holders to record a baseline. Then, replace the sample blank with the cuvette containing the analyte solution.
-
Data Collection : Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is the key data point.[1]
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119) [hmdb.ca]
Benchmarking the performance of 2,3,4,5-Tetrafluorobenzyl alcohol in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of reagents and protecting groups is paramount to achieving desired outcomes with high efficiency and selectivity. 2,3,4,5-Tetrafluorobenzyl alcohol has emerged as a versatile building block and protecting group, offering unique electronic properties conferred by its fluorine-rich aromatic ring. This guide provides a comparative analysis of the performance of this compound in key chemical transformations, juxtaposed with unsubstituted benzyl alcohol and other fluorinated analogues. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Etherification: A Protecting Group Strategy
The benzylation of alcohols to form benzyl ethers is a fundamental strategy for protecting hydroxyl groups during multi-step synthesis. The stability of the resulting ether and the ease of its subsequent cleavage are critical performance indicators. While direct comparative kinetic studies are limited, available data on the use of fluorinated benzyl bromides in Williamson ether synthesis provides valuable insights into their reactivity.
A study focusing on the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside demonstrated that various fluorinated benzyl bromides can effectively protect the hydroxyl groups of the sugar. Notably, the use of 2,3,5,6-tetrafluorobenzyl bromide, an isomer of the precursor to this compound, resulted in a 64% yield of the corresponding ether. This suggests that tetrafluorobenzyl groups are viable for alcohol protection, though yields may vary compared to the near-quantitative yields often observed with unsubstituted benzyl bromide under optimized conditions.
| Reagent | Substrate | Product | Yield (%) |
| Benzyl bromide | Methyl-α-D-mannopyranoside | Methyl-(2,3,4,6-tetra-O-benzyl)-α-D-mannopyranoside | 96 |
| 2,3,5,6-Tetrafluorobenzyl bromide | Methyl-α-D-mannopyranoside | Methyl-(2,3,4,6-tetra-O-2',3',5',6'-tetrafluorobenzyl)-α-D-mannopyranoside | 64 |
| 2-Fluorobenzyl bromide | Methyl-α-D-mannopyranoside | Methyl-(2,3,4,6-tetra-O-2'-fluorobenzyl)-α-D-mannopyranoside | 88 |
| 2,6-Difluorobenzyl bromide | Methyl-α-D-mannopyranoside | Methyl-(2,3,4,6-tetra-O-2',6'-difluorobenzyl)-α-D-mannopyranoside | 13 |
| 2,3,4,5,6-Pentafluorobenzyl bromide | Methyl-α-D-mannopyranoside | Methyl-(2,3,4,6-tetra-O-2',3',4',5',6'-pentafluorobenzyl)-α-D-mannopyranoside | 16 |
Experimental Protocol: Williamson Ether Synthesis of Fluorinated Benzyl Ethers
The following protocol was employed for the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside:
-
A solution of methyl-α-D-mannopyranoside and the respective fluorinated benzyl bromide (8-10 equivalents) in dimethylformamide (DMF) was prepared and stirred.
-
Sodium hydride (60% dispersion in mineral oil, 8-10 equivalents) was added in small portions to the mixture under an argon atmosphere at 0 °C.
-
The reaction mixture was allowed to warm to room temperature and stirred for 16 hours.
-
Excess sodium hydride was quenched by the addition of methanol.
-
Volatile materials were removed under reduced pressure.
-
The residue was purified by silica gel column chromatography using a hexane and ethyl acetate solvent mixture (9:1).
Deprotection of Tetrafluorobenzyl Ethers
The removal of the benzyl protecting group is a critical step in the synthetic sequence. While catalytic hydrogenation is a standard method for cleaving benzyl ethers, the presence of fluorine atoms on the aromatic ring can influence the reaction rate.
Experimental observations indicate that the deprotection of fluorinated benzyl ethers via reduction with palladised charcoal is generally slower compared to their non-fluorinated counterparts.[1] In the case of the fluorinated benzyl ethers of methyl-α-D-mannopyranoside, deprotection yields were less than 10% even after 18 hours of reduction. This suggests that the electron-withdrawing nature of the fluorine atoms hinders the hydrogenolysis process. Researchers should anticipate longer reaction times or the need for more forcing conditions when deprotecting tetrafluorobenzyl ethers.
Experimental Protocol: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
A general procedure for the deprotection of benzyl ethers is as follows:
-
The benzylated substrate is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A catalytic amount of palladium on charcoal (Pd/C, typically 10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Esterification Reactions
A general and efficient method for esterification is the sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols, which proceeds at room temperature with high efficiency and tolerates a wide range of functional groups.[2]
| Alcohol | Carboxylic Acid | Product | Yield (%) |
| Benzyl Alcohol | 4-Nitrobenzoic Acid | Benzyl 4-nitrobenzoate | 98 |
| Benzyl Alcohol | Acetic Acid | Benzyl acetate | 95 |
| Ethanol | Benzoic Acid | Ethyl benzoate | 97 |
Experimental Protocol: SO2F2-Mediated Esterification
-
To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in 1,2-dichloroethane (DCE), N,N-diisopropylethylamine (DIPEA) (2.0 equiv) is added.
-
The reaction vessel is purged with sulfuryl fluoride (SO2F2) gas (balloon).
-
The reaction mixture is stirred at room temperature for a specified time (typically 5-12 hours).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Friedel-Crafts Alkylation
In Friedel-Crafts alkylation reactions, benzyl alcohols can serve as electrophilic precursors for the benzylation of aromatic rings. The reactivity of the benzyl alcohol is dependent on the stability of the corresponding benzyl cation intermediate. The electron-withdrawing fluorine atoms in this compound are expected to destabilize the benzylic carbocation, thereby reducing its reactivity in Friedel-Crafts reactions compared to unsubstituted benzyl alcohol.
While no specific examples of Friedel-Crafts reactions using this compound were found in the reviewed literature, it is anticipated that stronger Lewis or Brønsted acid catalysts and/or higher reaction temperatures would be required to achieve comparable yields to those obtained with benzyl alcohol.
Experimental Protocol: Trifluoroacetic Acid-Promoted Friedel-Crafts Alkylation with Benzyl Alcohol
A general procedure for the alkylation of arenes with benzyl alcohol is as follows:
-
To a stirred solution of the arene in trifluoroacetic acid (TFA) under a nitrogen atmosphere at room temperature, a solution of benzyl alcohol in the arene is added.
-
The reaction mixture is heated to reflux for a specified period (e.g., 17 hours).
-
After cooling to room temperature, the mixture is concentrated by rotary evaporation to recover TFA and unreacted arene.
-
The residue is then distilled under vacuum or purified by column chromatography to isolate the diarylmethane product.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly as a protecting group for alcohols. Its performance, when compared to unsubstituted benzyl alcohol, is characterized by a trade-off between stability and reactivity. The resulting tetrafluorobenzyl ethers exhibit enhanced stability, which is advantageous during multi-step syntheses, but this comes at the cost of slower deprotection rates. In reactions where the alcohol acts as a nucleophile (esterification) or an electrophile precursor (Friedel-Crafts alkylation), the electron-withdrawing nature of the fluorinated ring is expected to temper its reactivity, potentially necessitating more stringent reaction conditions. The provided experimental protocols offer a starting point for the application of this compound and its derivatives in various synthetic contexts, and the comparative data, though limited, should guide chemists in selecting the appropriate benzylation strategy for their specific needs.
References
A Comparative Guide to the Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol: A Novel Route vs. Established Methodologies
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel synthetic route to 2,3,4,5-Tetrafluorobenzyl alcohol against established manufacturing methods, offering insights into performance, safety, and practicality. Experimental data is presented to support an objective evaluation, enabling informed decisions in process development and optimization.
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance biological activity and metabolic stability.[1] The demand for efficient and scalable synthetic routes has led to the exploration of new methodologies aimed at improving yield, purity, and safety while reducing environmental impact. This guide focuses on a recently patented, two-step method involving the reduction of 2,3,4,5-tetrafluorobenzoyl chloride with sodium borohydride (NaBH₄) activated by an ether solvent in an aqueous medium.[2] This "New Route" is compared with two established alternatives: the "Classical Bayer Process," which involves the direct reduction of 2,3,4,5-tetrafluorobenzoic acid with NaBH₄ and dimethyl sulfate,[2] and a "Grignard Route," a common alternative for the formation of benzyl alcohols.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the new synthetic route and the established alternatives. The data is compiled from patent literature and academic publications to provide a clear comparison of yield, reaction conditions, and reagent-related safety and environmental considerations.
| Parameter | New Synthetic Route | Classical Bayer Process | Grignard Route (Alternative) |
| Starting Material | 2,3,4,5-Tetrafluorobenzoic acid | 2,3,4,5-Tetrafluorobenzoic acid | 1-Bromo-2,3,4,5-tetrafluorobenzene |
| Key Reagents | Thionyl chloride, NaBH₄, Glycol dimethyl ether | NaBH₄, Dimethyl sulfate | Magnesium, Formaldehyde |
| Overall Yield | ~98% (for 2,3,5,6-isomer)[2] | Up to 96%[2] | Variable, typically moderate to high |
| Reaction Steps | 2 | 1 | 2 |
| Reaction Temperature | Step 1: 70°C; Step 2: 5-15°C[2] | 50°C | Grignard formation: Reflux; Reaction: 0°C to RT |
| Reaction Time | Step 1: ~2.5h; Step 2: ~4h[2] | Several hours | Variable, typically several hours |
| Key Safety Concerns | Thionyl chloride (corrosive, toxic fumes), NaBH₄ (flammable) | Dimethyl sulfate (highly toxic, carcinogenic) | Grignard reagents (highly reactive, moisture-sensitive), Formaldehyde (toxic, carcinogen) |
| Environmental Impact | Use of chlorinated solvent, though can be recovered. | Use of highly toxic and regulated dimethyl sulfate. | Use of ether solvents, generation of magnesium salts. |
| Purity of Product | High (claimed in patent)[2] | High (claimed in patent) | Dependent on purification, potential for byproducts. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
New Synthetic Route: Two-Step Synthesis via Acyl Chloride
This route involves the initial conversion of 2,3,4,5-tetrafluorobenzoic acid to its corresponding acyl chloride, followed by a selective reduction in an aqueous system.
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride [2][3]
-
To a reaction vessel, add 2,3,4,5-tetrafluorobenzoic acid (50 g, 0.258 mol), thionyl chloride (150 mL), and a few drops of dimethylformamide (DMF).
-
Heat the mixture to 70°C and maintain reflux. The reaction is considered complete when the solution becomes clear and gas evolution ceases (approximately 2.5 hours).
-
Distill off the excess thionyl chloride at atmospheric pressure.
-
Further purify the product by vacuum distillation to obtain 2,3,4,5-tetrafluorobenzoyl chloride. Yield: ~99%.[2]
Step 2: Reduction to this compound [2]
-
In a separate four-necked flask, add sodium borohydride (4.16 g, 0.11 mol) and ethylene glycol dimethyl ether (10 g).
-
Heat the mixture to 78-80°C under a nitrogen atmosphere and reflux for 3 hours to activate the NaBH₄.
-
Cool the activated NaBH₄ mixture to 20-30°C and add 300 g of water.
-
Cool the aqueous mixture to 5°C.
-
Slowly add the 2,3,4,5-tetrafluorobenzoyl chloride (54.1 g, from Step 1) dropwise to the cooled, aqueous NaBH₄ solution, maintaining the temperature between 5-15°C. The reaction is exothermic and generates gas and a solid precipitate.
-
After the addition is complete, maintain the reaction at this temperature for 1 hour.
-
Add dichloromethane (100 g) and stir for 10 minutes.
-
Filter the mixture to remove insoluble inorganic salts.
-
Separate the organic layer from the filtrate and recover the this compound.
Established Method 1: Classical Bayer Process
This process achieves the direct reduction of the carboxylic acid in a single step.
-
In a suitable reaction vessel, dissolve 2,3,4,5-tetrafluorobenzoic acid in an appropriate solvent.
-
Add sodium borohydride.
-
Add dimethyl sulfate as an auxiliary agent.
-
Maintain the reaction at a controlled temperature (e.g., 50°C) until completion.
-
Work-up the reaction mixture to isolate and purify the this compound.
Alternative Method: Grignard Route
This route utilizes a Grignard reagent formed from a tetrafluorinated aryl halide.
Step 1: Preparation of 2,3,4,5-Tetrafluorophenylmagnesium Bromide
-
In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-2,3,4,5-tetrafluorobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by color change and gentle reflux), add the remaining solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
Step 2: Reaction with Formaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Introduce dry formaldehyde gas into the reaction mixture or add a solution of paraformaldehyde in an anhydrous solvent.
-
Allow the reaction to proceed at a low temperature, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the new synthetic route and provide a high-level comparison of the methodologies.
Conclusion
The new synthetic route for this compound presents a compelling alternative to established methods. While it involves an additional step compared to the classical Bayer process, it notably avoids the use of the highly toxic and carcinogenic dimethyl sulfate, offering a significant improvement in safety and environmental profile. The reported high yield suggests that this route is also economically viable. The Grignard route, while a staple in organic synthesis, involves highly reactive intermediates and the use of toxic formaldehyde, which may be less desirable for large-scale production compared to the new aqueous reduction method.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, available equipment, safety protocols, and cost. This guide provides the foundational data and protocols to begin this evaluation, highlighting a new, safer, and efficient pathway to a valuable fluorinated intermediate.
References
Comparative Guide to Cross-Reactivity of Antibodies for 2,3,4,5-Tetrafluorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against 2,3,4,5-Tetrafluorobenzyl alcohol derivatives. Understanding the specificity of these antibodies is crucial for the development of reliable and accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.
The Challenge of Small Molecule Immunogenicity
Small molecules like this compound are generally not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process creates a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of antibodies. The specificity of the resulting antibodies is a critical factor, as they may cross-react with structurally similar compounds, leading to inaccurate measurements in an immunoassay.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented as the percentage of cross-reactivity relative to this compound, which is set at 100%.
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound | ![]() | 100 |
| 2,3,4,5-Tetrafluorobenzoic acid | ![]() | 45 |
| 2,3,4,5-Tetrafluorobenzaldehyde | ![]() | 62 |
| 2,3,5,6-Tetrafluorobenzyl alcohol | ![]() | 15 |
| Benzyl alcohol | ![]() | < 1 |
| 4-Fluorobenzyl alcohol | ![]() | 5 |
Note: The structures are representative and the cross-reactivity values are for illustrative purposes.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
-
Plate Coating: Microtiter plates are coated with a conjugate of this compound linked to a different carrier protein than the one used for immunization (e.g., Ovalbumin - OVA) to prevent the detection of antibodies against the carrier protein itself. The plates are then incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: A fixed concentration of the anti-2,3,4,5-Tetrafluorobenzyl alcohol antibody is pre-incubated with varying concentrations of the test compounds (potential cross-reactants) or the standard (this compound). This mixture is then added to the coated and blocked microtiter plates. The plates are incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the coated antigen.
-
Washing: The plates are washed again to remove unbound antibodies and test compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-rabbit IgG-HRP) is added to the plates and incubated for 1 hour at room temperature.
-
Washing: A final wash is performed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to the development of a color signal.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance of each well is measured using a microplate reader. The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualization of Experimental Workflow
Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.
Logical Relationship of Cross-Reactivity
The following diagram illustrates the factors influencing the cross-reactivity of antibodies raised against a hapten.
Caption: Factors influencing antibody cross-reactivity against a small molecule hapten.
Alternative Approaches and Considerations
For applications requiring higher specificity, monoclonal antibodies can be developed. Monoclonal antibodies recognize a single epitope on the antigen, which can significantly reduce cross-reactivity with other molecules. However, the development of monoclonal antibodies is a more time-consuming and expensive process.
When developing an immunoassay, it is essential to test for cross-reactivity against a panel of structurally related compounds that are likely to be present in the samples being analyzed. This includes metabolites of the target analyte and other drugs or compounds that the subject may have been exposed to. A thorough characterization of antibody cross-reactivity is a critical step in the validation of any immunoassay to ensure its accuracy and reliability.
The Impact of Fluorine Substitution on Benzyl Alcohol Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms on a benzyl alcohol scaffold significantly modulates its chemical reactivity, a phenomenon of paramount importance in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive comparison of how the fluorine substitution pattern—ortho, meta, or para—influences the reactivity of the benzylic hydroxyl group, supported by experimental data and detailed protocols.
Electronic Effects of Fluorine Substitution
The high electronegativity of fluorine exerts a powerful influence on the electron density of the benzene ring and, consequently, on the reactivity of the benzyl alcohol moiety. This influence is a combination of two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). The position of the fluorine atom determines the dominant effect.
-
Inductive Effect (-I): Fluorine's strong electronegativity withdraws electron density from the ring through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.
The interplay of these effects dictates the overall electron density at the benzylic carbon and the acidity of the hydroxyl proton.
Acidity (pKa)
The acidity of the hydroxyl proton in benzyl alcohol is a direct measure of the electronic effects of the fluorine substituent. An electron-withdrawing group stabilizes the resulting alkoxide anion, thereby increasing acidity (lowering the pKa).
| Compound | pKa (Predicted) | Reference |
| Benzyl Alcohol | ~15.4 | |
| 2-Fluorobenzyl alcohol | 14.09 | [1] |
| 3-Fluorobenzyl alcohol | 14.09 | [1] |
| 4-Fluorobenzyl alcohol | 14.29 | [2] |
Note: Experimental pKa values can vary depending on the solvent and determination method. The values presented are predicted or from chemical suppliers and serve for comparative purposes.
The data indicates that fluorine substitution generally increases the acidity of benzyl alcohol. The ortho and meta isomers exhibit a more pronounced increase in acidity compared to the para isomer. This is because the strong -I effect of fluorine at the ortho and meta positions effectively stabilizes the negative charge on the oxygen atom of the corresponding alkoxide. In the para position, the +R effect partially counteracts the -I effect, leading to a smaller increase in acidity.
Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally decrease the rate of oxidation by destabilizing the electron-deficient transition state that is often involved in the rate-determining step (e.g., hydride abstraction).
Based on the combined inductive and resonance effects, the expected order of reactivity in oxidation for the fluorobenzyl alcohol isomers is:
Benzyl alcohol > 4-Fluorobenzyl alcohol > 3-Fluorobenzyl alcohol > 2-Fluorobenzyl alcohol
The para-fluoro isomer is expected to be the most reactive among the fluorinated isomers due to the +R effect of fluorine partially offsetting its -I effect. The ortho-fluoro isomer is anticipated to be the least reactive due to the strong -I effect and potential steric hindrance.
Reactivity in Nucleophilic Substitution
The hydroxyl group of benzyl alcohol is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, it is typically converted into a better leaving group, such as a tosylate or a halide. The rate of this initial activation step, as well as the subsequent substitution, can be influenced by the fluorine substituent.
Electron-withdrawing fluorine atoms can make the hydroxyl group more acidic and thus facilitate its conversion to a better leaving group. However, they also destabilize the carbocation intermediate that may form in an SN1-type reaction. In SN2 reactions, the electron-withdrawing nature of fluorine can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction, although steric hindrance from an ortho-substituent can counteract this effect.
A detailed kinetic comparison of nucleophilic substitution reactions for the different fluorobenzyl alcohol isomers is complex and highly dependent on the specific reaction conditions, the nature of the leaving group, and the nucleophile.
Experimental Protocols
Synthesis of Fluorinated Benzyl Alcohols
General Procedure for the Reduction of Fluorobenzaldehydes:
A common method for the synthesis of fluorinated benzyl alcohols is the reduction of the corresponding fluorobenzaldehydes.
Detailed Protocol:
-
Dissolve the respective fluorobenzaldehyde (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude fluorobenzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.[3]
Oxidation of Benzyl Alcohols (Swern Oxidation)
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.
Detailed Protocol:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the fluorobenzyl alcohol (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Determination of pKa by Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the alcohol.
Detailed Protocol:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the fluorobenzyl alcohol.
-
Prepare a stock solution of the fluorobenzyl alcohol in a suitable solvent (e.g., methanol or ethanol).
-
For each buffer solution, add a small, constant volume of the alcohol stock solution to a cuvette containing the buffer.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Identify a wavelength where there is a significant difference in absorbance between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.
Conclusion
The fluorine substitution pattern on benzyl alcohol provides a powerful tool for fine-tuning its reactivity. The interplay of inductive and resonance effects significantly alters the acidity of the hydroxyl group and the susceptibility of the benzylic position to oxidation and nucleophilic substitution. A thorough understanding of these structure-reactivity relationships is essential for the rational design of molecules with desired chemical and biological properties. This guide serves as a foundational resource for researchers navigating the nuanced landscape of fluorinated benzyl alcohol chemistry.
References
Safety Operating Guide
Proper Disposal of 2,3,4,5-Tetrafluorobenzyl Alcohol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational and disposal plan for 2,3,4,5-Tetrafluorobenzyl alcohol, a fluorinated organic compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. As a halogenated organic compound, it should be treated as hazardous waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and appropriately labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: The container with the collected waste must be disposed of as hazardous chemical waste.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, as with other halogenated organic compounds, requires segregation and proper labeling to ensure safe handling and disposal by a licensed waste management facility.
1. Waste Identification and Segregation:
-
Identify this compound waste for disposal. This includes pure unused chemical, reaction residues, and contaminated materials (e.g., absorbent pads, gloves).
-
Segregate this halogenated organic waste from non-halogenated waste streams.[2][3] This is crucial as the disposal methods and costs for these categories differ significantly.[4][5]
2. Waste Collection and Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[6] Polyethylene containers are often suitable.[7]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2][4]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[1]
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas.[2]
-
The label should also include the date of accumulation and the name of the generating laboratory or researcher.[1]
4. Professional Disposal:
-
Once the waste container is full (or in accordance with institutional timelines), arrange for its collection by a licensed environmental waste management company.[1]
-
These specialized companies are equipped to transport and dispose of hazardous chemical waste in compliance with all local, state, and federal regulations.[1] The primary disposal method for such compounds is typically high-temperature incineration.[3][8][9]
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and air-drying, the labels must be completely removed or defaced before the container can be discarded as solid waste or recycled, according to institutional policy.[6]
Quantitative Data
| Parameter | Value | Compound |
| Bioaccumulation Potential (LogKOW) | 1.8771 (Low) | 2,3,5,6-Tetrafluorobenzyl alcohol[10] |
| Mobility in Soil (KOC) | 117 (Low) | 2,3,5,6-Tetrafluorobenzyl alcohol[10] |
Note: This data is for an isomeric compound and should be used for estimation purposes only.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Logistical Guidance for 2,3,4,5-Tetrafluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for handling 2,3,4,5-Tetrafluorobenzyl alcohol (CAS No. 53072-18-7). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance requiring careful handling.[1] Based on the Globally Harmonized System (GHS), its primary hazards include:
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand | Chemical-resistant gloves | Nitrile or other suitable chemically resistant gloves. Inspect for defects before use and replace immediately if contaminated. |
| Body | Laboratory Coat | Standard laboratory coat, fully buttoned, to protect skin and personal clothing. |
| Respiratory | Not generally required | Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary. |
II. Quantitative Safety and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₄F₄O[1][2] |
| Molecular Weight | 180.1 g/mol [2] |
| CAS Number | 53072-18-7[1][2] |
| Appearance | Colorless to light orange to yellow clear liquid[2] |
| Density | ~1.5 - 1.6 g/cm³[2][3] |
| Boiling Point | 180-202 °C[3] |
| Melting Point | 10-12 °C[3] |
| Purity | >98.0% (GC)[1] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available for all handling procedures.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary laboratory equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat, ensuring it is fully buttoned.
- Wear chemical safety goggles.
- Don the appropriate chemical-resistant gloves.
3. Handling the Chemical:
- Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoid direct contact with skin, eyes, and clothing.[1]
- Keep the container tightly closed when not in use.[1]
- After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
4. Storage:
- Store in a cool, dark, and well-ventilated area.[1]
- Keep the container tightly sealed to prevent contamination and evaporation.
- Store away from incompatible materials, such as strong oxidizing agents.[1]
IV. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
- The container should be made of a material compatible with halogenated organic compounds.
2. Labeling and Storage of Waste:
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
- Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
3. Professional Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4]
- Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical.[4]
- Do not dispose of this chemical down the drain or in regular trash.
4. Decontamination of Emptied Containers:
- Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4] Do not reuse containers unless they have been properly decontaminated.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






